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  • Product: 2-Bromo-4-methyl-5-nitroanisole
  • CAS: 41447-19-2

Core Science & Biosynthesis

Foundational

Introduction: Situating a Niche Intermediate in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-5-nitroanisole In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic compounds are foundational building blocks. A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-5-nitroanisole

In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic compounds are foundational building blocks. Among these, halogenated and nitrated anisoles serve as versatile intermediates, prized for the orthogonal reactivity of their functional groups which allows for sequential, site-selective modifications. This guide focuses on a specific, yet sparsely documented, member of this class: 2-Bromo-4-methyl-5-nitroanisole .

This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles. As is common in process development and early-stage research, when faced with a novel or uncharacterized compound, we turn to the analysis of its close structural isomers for which data exists. By examining the properties of compounds like 2-bromo-5-methyl-4-nitroanisole and 2-bromo-4-nitroanisole, we can construct a reliable, data-driven profile of the target molecule. This methodology not only provides a robust estimation of its physical characteristics but also illustrates the critical thinking process that underpins chemical research and development.

Molecular Structure and the Impact of Isomerism

The physical properties of a molecule—its melting point, boiling point, and solubility—are direct consequences of its three-dimensional structure and the intermolecular forces it can form. For substituted benzenes, the specific placement of functional groups (isomerism) is paramount.

The target molecule, 2-Bromo-4-methyl-5-nitroanisole , features an electron-donating methoxy group (-OCH₃) and a weakly donating methyl group (-CH₃). In opposition, it has two electron-withdrawing groups: a moderately deactivating bromo group (-Br) and a strongly deactivating nitro group (-NO₂). The relative positions of these groups dictate the molecule's overall dipole moment and its ability to pack efficiently into a crystal lattice.

Let us compare the target structure with a known isomer, 2-Bromo-5-methyl-4-nitroanisole .

Figure 1. Structural comparison of the target molecule and a known isomer.

The primary difference is the swapped positions of the methyl and nitro groups. This seemingly minor change can significantly alter the molecule's symmetry and the distribution of partial charges, which in turn affects crystal packing and, most notably, the melting point.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the available experimental and predicted data for isomers closely related to our target compound. This comparative approach is essential for building a predictive understanding.

PropertyValueApplicable Compound (CAS No.)Data TypeSource(s)
Molecular Formula C₈H₈BrNO₃2-Bromo-4-methyl-5-nitroanisole-N/A
Molecular Weight 246.06 g/mol 2-Bromo-4-methyl-5-nitroanisoleCalculated[1]
Physical Form Crystalline Powder / SolidExpected for target; Observed for isomersExperimental[2][3]
Melting Point 113-115 °C2-Bromo-5-methyl-4-nitroanisole (861076-28-0)Experimental[3]
104-106 °C2-Bromo-4-nitroanisole (5197-28-4)Experimental
Boiling Point 322.8 ± 37.0 °C2-Bromo-5-methyl-4-nitroanisole (861076-28-0)Predicted[3]
Density 1.559 ± 0.06 g/cm³2-Bromo-5-methyl-4-nitroanisole (861076-28-0)Predicted[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)2-Bromo-4-nitroanisole (5197-28-4)Experimental[4][5]
XLogP3 2.82-Bromo-6-methyl-4-nitroanisole (1345471-89-7)Computed[1]
Melting Point: A Reflection of Crystal Packing

The melting point is highly sensitive to the efficiency of crystal lattice packing and the strength of intermolecular forces. For the known isomer, 2-bromo-5-methyl-4-nitroanisole, the melting point is a sharp 113-115 °C.[3] A related compound without the methyl group, 2-bromo-4-nitroanisole, melts slightly lower at 104-106 °C.

Insight for the Target Compound: The substitution pattern of 2-Bromo-4-methyl-5-nitroanisole may lead to a different packing efficiency. However, given the similar functional groups and molecular weight, it is reasonable to predict that its melting point will also be in the 100-120 °C range . This solid state at room temperature is a critical consideration for handling, storage, and reaction setup.

Boiling Point and Thermal Stability

High-molecular-weight, polar aromatic compounds like this often have very high boiling points and may decompose before boiling at atmospheric pressure. The predicted boiling point of over 320 °C for a close isomer underscores this.[3] Therefore, purification of such materials is typically achieved via recrystallization rather than distillation, unless under high vacuum.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is dictated by the principle of "like dissolves like." The presence of a polar nitro group and ether linkage, combined with a nonpolar aromatic ring and methyl group, results in a molecule with moderate overall polarity.

Data from 2-bromo-4-nitroanisole shows it is poorly soluble in water but moderately soluble in common organic solvents.[4][5] This is expected, as the large, hydrophobic aromatic structure dominates its interaction with water.

Insight for the Target Compound: We can confidently predict a similar solubility profile for 2-Bromo-4-methyl-5-nitroanisole. It will be largely insoluble in water but should readily dissolve in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and ethanol . This information is vital for selecting appropriate solvents for reaction, extraction, and purification (e.g., recrystallization).

Protocols for Experimental Verification

Trust in a chemical intermediate requires rigorous verification of its identity and purity. The following are standard, self-validating protocols for confirming the physical properties of a newly synthesized or sourced batch of 2-Bromo-4-methyl-5-nitroanisole.

Melting Point Determination via Capillary Method

This technique provides a sharp, reproducible melting range, which is a key indicator of purity.

G start Start: Dry Crystalline Sample prep Finely crush sample to a powder start->prep load Load powder into a capillary tube (2-3 mm height) prep->load place Place tube in melting point apparatus load->place heat Heat rapidly to ~15°C below expected M.P. place->heat slow_heat Reduce heating rate to 1-2 °C per minute heat->slow_heat observe Observe and Record Temperatures slow_heat->observe t1 T1: First drop of liquid appears observe->t1 t2 T2: Entire sample is liquid observe->t2 report Report melting range (T1 - T2) t1->report t2->report

Figure 2. Workflow for Capillary Melting Point Determination.
  • Causality: A broad melting range (>2 °C) typically indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Spectroscopic Identity Confirmation

While not strictly physical properties, spectroscopic data are inseparable from the characterization of a compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then analyzed.

    • Expected Signals: Characteristic absorption bands for the nitro group (NO₂) will appear around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Aromatic C-H stretches will be seen above 3000 cm⁻¹, while C-O stretching from the anisole ether will be present near 1250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃). Analyze ¹H and ¹³C spectra.

    • Expected ¹H NMR Signals: The spectrum should show distinct singlets for the methoxy protons (~3.9 ppm) and the methyl protons (~2.4 ppm). The two remaining aromatic protons will appear as singlets in the aromatic region (~7.0-8.0 ppm), with their exact chemical shifts influenced by the surrounding substituents.

  • Mass Spectrometry (MS):

    • Protocol: A dilute solution of the sample is analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

    • Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) cluster corresponding to the molecule's mass (246.06 g/mol ), with a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

G cluster_0 Identity Confirmation cluster_1 Purity Assessment sample Pure Sample of 2-Bromo-4-methyl-5-nitroanisole ftir FT-IR Analysis (Functional Groups) sample->ftir nmr NMR Analysis (¹H, ¹³C Connectivity) sample->nmr ms MS Analysis (Molecular Weight) sample->ms mp Melting Point (Sharpness of Range) sample->mp gc GC/HPLC Analysis (Number of Peaks) sample->gc verified Structurally Verified & Pure Intermediate ftir->verified nmr->verified ms->verified mp->verified gc->verified

Figure 3. Logic flow for comprehensive sample characterization.

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for the target compound, the hazards can be reliably inferred from closely related structures like 2-bromo-4-nitroanisole.

  • GHS Hazard Classification (Predicted):

    • Skin Irritation (Category 2).[6]

    • Serious Eye Irritation (Category 2).[6]

    • May cause respiratory irritation (STOT SE 3).[6]

  • Handling Precautions:

    • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

    • Contamination: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-methyl-5-nitroanisole is a chemical intermediate for which direct physical property data is scarce. However, by applying principles of structure-property relationships and performing a comparative analysis of its close isomers, we can establish a robust and reliable predictive profile.

It is projected to be a crystalline solid with a melting point in the range of 100-120 °C. Its solubility will be poor in aqueous solutions but high in common organic solvents. As a substituted nitroaromatic, it requires careful handling in a controlled laboratory setting with appropriate personal protective equipment. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to safely handle, characterize, and utilize this promising synthetic building block, ensuring both scientific integrity and operational safety.

References

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-5-nitroanisole. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2014). SAFETY DATA SHEET: 4-Nitroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methyl-4-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5197-28-4 | Chemical Name : 2-Bromo-4-nitroanisole. Retrieved from [Link]

  • Stenutz. (n.d.). 2-bromo-5-nitroanisole. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2-Bromo-4-methyl-5-nitroanisole

The following technical guide details the spectroscopic characterization of 2-Bromo-4-methyl-5-nitroanisole (CAS: 41447-19-2). This document is structured to support researchers in the identification, quality control, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Bromo-4-methyl-5-nitroanisole (CAS: 41447-19-2). This document is structured to support researchers in the identification, quality control, and structural validation of this compound, particularly in the context of pharmaceutical intermediate synthesis.

Executive Summary

2-Bromo-4-methyl-5-nitroanisole is a highly functionalized aromatic building block used in the synthesis of complex pharmacophores, agrochemicals, and dyes. Its structure comprises a tetrasubstituted benzene ring featuring halogen (bromo), ether (methoxy), alkyl (methyl), and nitro functionalities. This unique substitution pattern dictates a specific spectroscopic signature essential for validating reaction outcomes, particularly during electrophilic aromatic substitution sequences where regioselectivity is critical.

This guide provides a comprehensive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in mechanistic principles and empirical data.

Chemical Identity & Structural Context

Before interpreting spectra, it is vital to understand the electronic environment of the molecule.

ParameterDetail
IUPAC Name 2-Bromo-1-methoxy-4-methyl-5-nitrobenzene
CAS Number 41447-19-2
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point Approx. 78–82 °C (Typical for this class)
Structural Logic & Regiochemistry

The synthesis typically involves the nitration of 2-bromo-4-methylanisole . The methoxy group (C1) is a strong ortho/para director, but the para position is blocked by the methyl group. The bromine (C2) is a weak deactivator (ortho/para director). The methyl group (C4) is a weak activator.

  • Position 5 (Target): Para to the Bromine and ortho to the Methyl group. This position is electronically favored during nitration due to the synergistic directing effects and steric availability relative to position 3 (crowded between Br and Me).

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the primary tool for confirming the regiochemistry of the nitro group addition. The molecule possesses two aromatic protons that are para to each other (positions 3 and 6), resulting in minimal coupling.

Solvent:


 (Chloroform-d) or DMSO-

. Frequency: 400 MHz (Recommended).
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Ar-H (C6) 7.60 – 7.65 Singlet (s)1HDeshielded. Located ortho to the electron-withdrawing Nitro group and ortho to the Methoxy group. The Nitro group's anisotropy significantly shifts this proton downfield.
Ar-H (C3) 7.35 – 7.40 Singlet (s)1HModerately Deshielded. Located ortho to the Bromine and ortho to the Methyl group. It is shielded relative to H6 because it is meta to the Nitro group.
-OCH

3.95 – 4.00 Singlet (s)3HCharacteristic methoxy resonance. Deshielded by the direct attachment to the aromatic ring.
-CH

2.55 – 2.60 Singlet (s)3HBenzylic methyl group. Slightly deshielded due to the ortho Nitro group and the aromatic ring current.

Critical Diagnostic: The appearance of two distinct singlets in the aromatic region confirms the 1,2,4,5-substitution pattern. If the nitro group were at position 3 or 6 (forming a 1,2,3,4-substitution), one would observe doublets due to ortho coupling (J


 8 Hz) between adjacent protons.
Infrared Spectroscopy (FT-IR)

IR analysis is used for rapid functional group verification.

Functional GroupWavenumber (

)
ModeNotes
Nitro (-NO

)
1525 – 1535 Asymmetric StretchStrong, diagnostic band for aromatic nitro compounds.
Nitro (-NO

)
1345 – 1355 Symmetric StretchStrong companion band to the asymmetric stretch.
Ether (Ar-O-C) 1250 – 1260 C-O StretchAsymmetric stretch of the aryl alkyl ether.
Ether (Ar-O-C) 1030 – 1040 C-O StretchSymmetric stretch.
Aromatic Ring 1450 – 1600 C=C StretchMultiple bands indicating the benzene ring skeleton.
C-Br 500 – 600 StretchWeak to medium bands in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine via its isotopic signature.

  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

  • Molecular Ion (

    
    ):  245 and 247.
    
  • Isotope Pattern: The presence of one Bromine atom (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet ratio for the molecular ion peak.
    • 
       245 (
      
      
      
      isotope)
    • 
       247 (
      
      
      
      isotope)
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of

      
       or 
      
      
      
      is also common.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of high-purity

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual nitration salts).

  • Acquisition: Run a standard proton sequence (16–32 scans). Ensure the relaxation delay (d1) is at least 1.0 second to allow full relaxation of the isolated aromatic protons.

Quality Control Workflow

The following diagram illustrates the logical flow for validating the synthesis of 2-Bromo-4-methyl-5-nitroanisole from its precursor.

G Start Precursor: 2-Bromo-4-methylanisole Reaction Reaction: Nitration (HNO3/H2SO4) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification: Recrystallization (EtOH) Crude->Purification Analysis Analysis: 1H NMR & HPLC Purification->Analysis Decision Decision: Isomer Check Analysis->Decision Decision->Purification Isomer Mixture Final Validated Target: 2-Bromo-4-methyl-5-nitroanisole Decision->Final Singlets at 7.6 & 7.4 ppm

Figure 1: Synthesis and validation workflow. The critical decision point relies on NMR integration and splitting patterns to rule out regiochemical isomers.

Synthesis & Impurity Profile

Understanding the origin of the compound aids in interpreting "ghost peaks" in the spectra.

  • Synthesis Route: Nitration of 2-bromo-4-methylanisole.[1]

  • Potential Impurities:

    • 6-Nitro Isomer: 2-Bromo-4-methyl-6-nitroanisole. (Look for different aromatic shifts).

    • Dinitro Species: Over-nitration if temperature is not controlled.

    • Starting Material: 2-Bromo-4-methylanisole (Lack of signals at >7.5 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89143, 2-Bromo-4-methylanisole. Retrieved from [Link]

  • SpectraBase. Spectral Data for Nitroanisole Derivatives. (General Reference for Shift Trends). Retrieved from [Link]

Sources

Foundational

Solubility of 2-Bromo-4-methyl-5-nitroanisole in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-methyl-5-nitroanisole in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-methyl-5-nitroanisole (C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-methyl-5-nitroanisole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-4-methyl-5-nitroanisole (CAS 861076-28-0), a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the fundamental principle of "like dissolves like." We analyze the molecule's physicochemical properties, including its functional groups and overall polarity, to forecast its solubility in a range of common organic solvents. This guide is designed for researchers, chemists, and drug development professionals, offering not only a theoretical solubility profile but also a detailed, field-proven experimental protocol for the quantitative determination of solubility. This empowers scientists to validate these predictions and generate precise data crucial for process development, purification, and formulation.

Introduction: The Significance of Solubility

2-Bromo-4-methyl-5-nitroanisole is a substituted aromatic compound whose utility in multi-step organic synthesis is significant. As with any solid reactant or intermediate, its solubility characteristics are a critical parameter governing its application. Efficiently designing reaction media, developing crystallization-based purification methods, and formulating final products are all contingent on a thorough understanding of how the compound behaves in various solvents. A poor choice of solvent can lead to low reaction yields, difficult purifications, and unstable formulations. This guide serves as a foundational resource for predicting and verifying the solubility of this compound, enabling more efficient and robust chemical process development.

Physicochemical Properties of 2-Bromo-4-methyl-5-nitroanisole

Understanding a molecule's physical and chemical properties is the cornerstone of predicting its solubility. The structure of 2-Bromo-4-methyl-5-nitroanisole imparts a unique combination of polar and non-polar characteristics that dictate its interaction with solvents.

  • IUPAC Name: 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene

  • CAS Number: 861076-28-0

  • Physical Form: Off-white to light yellow solid[1]

  • Molecular Formula: C₈H₈BrNO₃

  • Molecular Weight: 246.06 g/mol

  • Melting Point: 113-115 °C[1]

The key structural features influencing solubility are:

  • Aromatic Ring: The benzene core is large and hydrophobic, favoring interactions with non-polar or moderately polar solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that contributes significantly to the molecule's dipole moment. It acts as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage is moderately polar and can also act as a hydrogen bond acceptor.

  • Bromo and Methyl Groups (-Br, -CH₃): These groups are primarily non-polar and increase the lipophilicity of the molecule.

Overall, 2-Bromo-4-methyl-5-nitroanisole is a moderately polar molecule. It lacks hydrogen bond donor capabilities, which will limit its solubility in highly structured protic solvents. Its solid crystalline nature, indicated by a relatively high melting point, suggests that significant energy (lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the primary predictor of solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. For 2-Bromo-4-methyl-5-nitroanisole, this means the ideal solvent will have a polarity that balances the hydrophobic nature of the brominated methyl-benzene ring with the polar character of the nitro and methoxy groups.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have strong hydrogen bonding networks. While the nitro and methoxy groups can accept hydrogen bonds, the molecule cannot donate them. The energy required to disrupt the solvent's H-bond network is high, and the interactions formed with the large, non-polar part of the solute are weak. Therefore, low solubility is expected in highly polar protic solvents like water. Solubility should increase in less polar alcohols like ethanol compared to water.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, THF, ethyl acetate): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. They are excellent candidates for dissolving our target compound. Their polarity is sufficient to interact favorably with the nitro and methoxy groups, while also being compatible with the aromatic ring.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents interact primarily through weak van der Waals forces. While they can solvate the aromatic ring, they cannot effectively interact with the highly polar nitro group, leading to lower solubility compared to polar aprotic solvents. Toluene may show moderate solubility due to pi-pi stacking interactions with the solute's aromatic ring.

The following diagram illustrates the key molecular interactions that govern solubility.

cluster_solute 2-Bromo-4-methyl-5-nitroanisole cluster_solvents Solvent Types Solute Aromatic Ring (Non-polar) DCM Dichloromethane (Moderately Polar) Solute->DCM Good Match (High Solubility) Water Water (Highly Polar, Protic) Solute->Water Mismatch (Low Solubility) Nitro Nitro Group (Polar) Nitro->DCM Hexane Hexane (Non-polar) Nitro->Hexane Mismatch (Low Solubility) Methoxy Methoxy Group (Moderately Polar) Methoxy->DCM

Caption: Conceptual model of solvent-solute interactions.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of 2-Bromo-4-methyl-5-nitroanisole in a range of common laboratory solvents at ambient temperature.

SolventSolvent ClassRelative PolarityPredicted SolubilityRationale for Prediction
High Solubility
Dichloromethane (DCM)HalogenatedModerateHighExcellent polarity match for the overall molecule, effectively solvating both polar and non-polar regions.
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateHighStrong dipole-dipole interactions with polar groups and compatible with the aromatic ring.
AcetonePolar Aprotic (Ketone)Moderate-HighHighStrong dipole moment effectively solvates the nitro group.
Moderate Solubility
Ethyl AcetatePolar Aprotic (Ester)ModerateModerateGood balance of polarity, effective solvent for many organic solids.
AcetonitrilePolar Aprotic (Nitrile)HighModerateHigh polarity favors the nitro group, but may be less compatible with the non-polar ring than DCM or THF.
TolueneNon-Polar (Aromatic)LowModeratePi-pi stacking interactions between solvent and solute aromatic rings can enhance solubility.
EthanolPolar Protic (Alcohol)Moderate-HighModerateCan act as a hydrogen bond acceptor, but energy is required to disrupt the solvent's H-bond network.
Low / Insoluble
Diethyl EtherNon-Polar (Ether)LowLowPolarity is too low to effectively solvate the highly polar nitro group.
Hexane / HeptaneNon-Polar (Alkane)Very LowInsolubleFails to provide favorable interactions with the polar functional groups, unable to overcome crystal lattice energy.
WaterPolar ProticVery HighInsolubleLarge hydrophobic region and lack of H-bond donation lead to very poor solubility.[2]

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise, quantitative data, an experimental determination is required. The following protocol describes a robust gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Principle

A saturated solution of the compound is prepared by equilibrating an excess amount of the solid in the solvent at a constant temperature. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solid is measured.

Materials and Equipment
  • 2-Bromo-4-methyl-5-nitroanisole (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Volumetric pipettes and syringes

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation vials

Step-by-Step Methodology
  • Preparation: Add an excess of solid 2-Bromo-4-methyl-5-nitroanisole to a scintillation vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~100-200 mg of solid for every 2-3 mL of solvent.

  • Solvent Addition: Add a known volume (e.g., 3.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the solution reaches true saturation.

  • Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle completely.

  • Sample Withdrawal: Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a syringe, being careful not to disturb the solid at the bottom.

  • Filtration: Attach a 0.45 µm syringe filter to the syringe. This step is crucial to remove any microscopic solid particles. Discard the first ~0.2 mL of the filtrate to saturate the filter material, then dispense exactly 1.0 mL of the filtrate into a pre-weighed evaporation vial.

  • Solvent Evaporation: Place the evaporation vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken to avoid splattering or degradation of the compound.

  • Mass Determination: Once the solvent is fully evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent. Cool the vial to room temperature in a desiccator before weighing it on the analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with dried solid - Mass of empty vial) / Volume of filtrate taken

  • Validation: Repeat the experiment at least twice more to ensure the results are reproducible.

The following diagram outlines this experimental workflow.

prep 1. Preparation Add excess solid solute to vial add_solv 2. Solvent Addition Add known volume of solvent prep->add_solv equil 3. Equilibration Shake at constant T for 24h add_solv->equil settle 4. Settling Let stand for 2h for solid to settle equil->settle withdraw 5. Withdrawal Draw supernatant into syringe settle->withdraw filter 6. Filtration Filter through 0.45µm syringe filter into pre-weighed vial withdraw->filter evap 7. Evaporation Evaporate solvent completely filter->evap weigh 8. Weighing Dry and weigh residual solid evap->weigh calc 9. Calculation Calculate Solubility (mg/mL) weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While published quantitative data for the solubility of 2-Bromo-4-methyl-5-nitroanisole is scarce, a robust predictive framework can be established based on its molecular structure and the principles of solvent-solute interaction. This compound is predicted to be highly soluble in moderately polar aprotic solvents like dichloromethane and THF, moderately soluble in solvents like ethyl acetate and ethanol, and poorly soluble in highly polar or non-polar solvents such as water and hexane. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for generating this critical data in-house. This combined theoretical and practical approach provides researchers with the necessary tools to make informed decisions for solvent selection in synthesis, purification, and formulation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78870, 2-Bromo-4-nitroanisole. Available at: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available at: [Link]

  • Purdue University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

Sources

Exploratory

2-Bromo-4-methyl-5-nitroanisole safety data sheet and hazards

This guide serves as an authoritative technical dossier for 2-Bromo-4-methyl-5-nitroanisole (CAS 41447-19-2) .[1][2] It is designed for organic chemists and safety officers requiring precise hazard data, handling protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical dossier for 2-Bromo-4-methyl-5-nitroanisole (CAS 41447-19-2) .[1][2] It is designed for organic chemists and safety officers requiring precise hazard data, handling protocols, and reactivity context beyond standard vendor catalogs.[1][2]

CAS 41447-19-2 | Molecular Formula: C₈H₈BrNO₃[1][2][3][4]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

2-Bromo-4-methyl-5-nitroanisole is a multi-functionalized aromatic building block. Its structural complexity—featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a labile bromine atom—makes it a critical scaffold for synthesizing fused heterocycles (e.g., indoles, quinolines) in medicinal chemistry.[1][2]

Physicochemical Data Table
PropertySpecificationTechnical Note
CAS Number 41447-19-2 Verified Identifier.
Molecular Weight 246.06 g/mol Suitable for LC-MS monitoring (

or

).[1][2][3]
Appearance Pale yellow to off-white solidColoration derives from the nitro-aromatic chromophore.[1][2][3]
Solubility DMSO, DMF, DichloromethanePoor water solubility; lipophilic nature.[1][2][3]
Melting Point >100°C (Predicted)Solid at room temperature; handle as particulate dust.[1][2][3]
SMILES COC1=CC(=O)=C(C)C=C1BrUseful for cheminformatics/docking.[1][2][3][4]

Part 2: Hazard Identification & Toxicology (GHS)[1][2]

Signal Word: DANGER Primary Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 [1][2]

Unlike simple anisoles, the introduction of the nitro group at position 5 significantly alters the toxicological profile, introducing risks associated with methemoglobinemia and high acute toxicity.[1][2]

GHS Hazard Statements
CodeHazard StatementMechanistic Insight
H301 Toxic if swallowed Nitroaromatics are rapidly absorbed via the GI tract; hepatic metabolism can generate reactive hydroxylamines.[1][2][3]
H311 Toxic in contact with skin Lipophilicity (Methoxy/Methyl groups) enhances dermal absorption.[1][2][3]
H331 Toxic if inhaled Dust inhalation poses immediate systemic risks due to high vascularity of lung tissue.[1][2][3]
H315 Causes skin irritationElectrophilic nature of the ring may cause local dermatitis.[1][2][3]
H319 Causes serious eye irritationMechanical and chemical irritant to mucous membranes.[1][2][3]
H335 May cause respiratory irritationSpecific target organ toxicity (Single Exposure).[1][2][3]
Class-Specific Toxicology: The Nitro Group Factor[1][2][4]
  • Methemoglobinemia Risk: Although specific data for this CAS is limited, structurally related nitroanisoles are known to oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2] Symptoms include cyanosis (blue lips/skin) and dizziness.[2]

  • Sensitization: Halogenated nitrobenzenes are potential skin sensitizers.[1][2] Repeated exposure may lower the threshold for allergic reaction.[1][2]

Part 3: Safety, Handling, & Engineering Controls

Engineering Controls (Mandatory)

Do NOT handle this compound on an open benchtop.

  • Primary Containment: All weighing, transfer, and reaction setup must occur inside a certified Chemical Fume Hood or Glovebox .[1][2]

  • Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.[1][2]

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges .[1][2]

  • Dermal:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash.[2]

    • High Risk:[1][2] For prolonged handling or solution preparation, use Silver Shield (Laminate) or double-glove (Nitrile over Neoprene) to prevent permeation of the nitro-compound dissolved in organic solvents.[1][2]

  • Ocular: Chemical safety goggles. Face shield recommended if handling >5g quantities.[1][2]

Storage Protocol
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] Nitro-bromo aromatics can degrade or darken upon prolonged exposure to moist air.[1][2]

  • Temperature: Ambient (Room Temperature) is generally acceptable, but 2-8°C is preferred for long-term library storage to prevent slow debromination or oxidation.[2]

  • Segregation: Keep away from strong reducing agents (e.g., hydrides, hydrogenation catalysts) and strong bases.[2]

Part 4: Emergency Response Workflow

This diagram outlines the critical decision-making process during an exposure incident.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermal Absorption Risk) Type->Skin Eye EYE CONTACT (Irritation/Corrosion) Type->Eye Inhale INHALATION (Systemic Toxicity) Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Monitor for Cyanosis Skin->Action_Skin Action_Eye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Treat for Methemoglobinemia Inhale->Action_Inhale Medical URGENT MEDICAL ATTENTION Provide SDS (CAS 41447-19-2) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Emergency response logic flow emphasizing rapid decontamination and medical intervention for nitroaromatic exposure.

Part 5: Synthesis & Reactivity Context

Researchers typically utilize 2-Bromo-4-methyl-5-nitroanisole as a "linchpin" intermediate.[2] The molecule offers three distinct vectors for chemical modification, allowing for the construction of complex pharmacophores.

Reactivity Triad
  • Nitro Group (

    
    ):  Susceptible to reduction (Fe/HCl, SnCl₂, or H₂/Pd-C) to form an Aniline .[1][2] This is often the first step to create indole cores via cyclization.[1][2]
    
  • Bromine Atom (

    
    ):  A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Note: The ortho-nitro group may sterically hinder some couplings or chelate the catalyst.[1][2]
    
  • Methoxy Group (

    
    ):  Can be demethylated (
    
    
    
    ) to reveal a phenol, enabling further derivatization or solubility tuning.[1][2]
Experimental Workflow Visualization

SynthesisPathway Start 2-Bromo-4-methyl- 5-nitroanisole (CAS 41447-19-2) Inter1 Aniline Intermediate (Reduction Product) Start->Inter1 Step 1 Final Fused Heterocycle (e.g., Indole/Quinoline) Inter1->Final Step 2 Reagent1 Reduction (Fe/NH4Cl or H2/Pd) Reagent2 Pd-Catalyzed Cyclization

Figure 2: Typical synthetic utility showing reduction followed by cyclization.

References

  • BLD Pharm. (2025).[2] Safety Data Sheet: 2-Bromo-4-methyl-5-nitroanisole (CAS 41447-19-2).[1][2][5][6][7][8] Retrieved from

  • Chemchart. (2025). Chemical Profile and Suppliers: 2-Bromo-4-methyl-5-nitroanisole.[1][2][5][6][7][8][9] Retrieved from

  • Sigma-Aldrich (Merck). (2025).[1][2] Product Search: Nitroanisole Derivatives and Safety Standards. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-4-methyl-5-nitroanisole.[1][2][5][6][7][8][9][] National Library of Medicine.[1][2] Retrieved from

Sources

Foundational

Strategic Utilization of 2-Bromo-4-methyl-5-nitroanisole in Heterocyclic Chemistry and Medicinal Synthesis

Topic: Potential applications of 2-Bromo-4-methyl-5-nitroanisole in organic synthesis [1][2] Executive Summary 2-Bromo-4-methyl-5-nitroanisole (CAS: 41447-19-2) is a highly functionalized benzene scaffold that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential applications of 2-Bromo-4-methyl-5-nitroanisole in organic synthesis

[1][2]

Executive Summary

2-Bromo-4-methyl-5-nitroanisole (CAS: 41447-19-2) is a highly functionalized benzene scaffold that serves as a critical "chassis" for the synthesis of complex bicyclic heterocycles, particularly 5,6-disubstituted indoles .[1][2] Its structural uniqueness lies in the precise arrangement of its four substituents: a para-relationship between the bromine and nitro groups, and an ortho-relationship between the methyl and nitro groups.[1][2]

This specific substitution pattern allows for divergent synthetic pathways :

  • Leimgruber-Batcho Indole Synthesis: Leveraging the ortho-nitro-methyl motif to construct the indole core.[1][2]

  • Palladium-Catalyzed Cross-Coupling: Utilizing the sterically crowded but reactive bromine handle for biaryl construction.[1][2]

  • Nitro-Reduction Cascades: Accessing polysubstituted anilines for benzimidazole or quinazoline formation.[1][2]

This guide details the mechanistic rationale, experimental protocols, and strategic workflows for maximizing the utility of this intermediate in drug discovery.[1]

Structural Analysis & Reactivity Profile[1][2]

The molecule (1-methoxy-2-bromo-4-methyl-5-nitrobenzene) presents a "push-pull" electronic system that dictates chemoselectivity.[1][2]

SubstituentPositionElectronic EffectSynthetic Utility
Methoxy (-OMe) C1Strong EDG (Ortho/Para director)Increases electron density; directs electrophiles to C6 (if open).[1][2]
Bromine (-Br) C2Weak Deactivator / Leaving GroupPrimary Handle: Site for Suzuki, Buchwald, or Sonogashira coupling.[1][2]
Methyl (-CH₃) C4Weak EDG / Acidic Benzylic HIndole Precursor: Reacts with DMF-DMA in Leimgruber-Batcho synthesis.[1][2]
Nitro (-NO₂) C5Strong EWG (Meta director)Nitrogen Source: Precursor to aniline or indole nitrogen; activates ring for SNAr (rarely used here due to OMe).[1][2]
The "Indole Logic"

The most powerful application of this molecule is its conversion into 5-bromo-6-methoxyindole .[1][2]

  • Mapping: The indole ring forms across C4 and C5.[1]

  • The Nitro (C5) becomes the indole Nitrogen (N1) .[1]

  • The Methyl (C4) becomes the indole C2-C3 bridge .[1][2]

  • Result: The Bromine (C2) ends up at C5 of the indole.[1][3][4] The Methoxy (C1) ends up at C6 of the indole.[1]

  • Significance: 5,6-Disubstituted indoles are privileged scaffolds in kinase inhibitors (e.g., similar to the core of certain VEGFR inhibitors).[1]

Strategic Workflows (Visualized)

The following diagram illustrates the divergent pathways available from this core scaffold.

G Start 2-Bromo-4-methyl- 5-nitroanisole Enamine Enamine Intermediate (via DMF-DMA) Start->Enamine Leimgruber-Batcho (DMF-DMA, 110°C) Biaryl 2-Aryl-4-methyl- 5-nitroanisole Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Aniline 2-Bromo-4-methyl- 5-aminoanisole Start->Aniline Selective Reduction (Fe/AcOH) Indole 5-Bromo-6-methoxyindole Enamine->Indole Reductive Cyclization (Zn/AcOH or H2/Raney Ni) FuncIndole 5-Aryl-6-methoxyindole (Biaryl Indole) Indole->FuncIndole Suzuki Coupling (Ar-B(OH)2, Pd) BiarylIndole 5-Aryl-6-methoxyindole Biaryl->BiarylIndole Leimgruber-Batcho (Indole Formation) Heterocycle Benzimidazoles/ Quinazolines Aniline->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways from the 2-Bromo-4-methyl-5-nitroanisole core.[1][2] Path 1 (Green) is preferred for library generation to avoid catalyst poisoning by the nitro group during coupling.[1]

Key Application: Synthesis of 5-Bromo-6-methoxyindole[1][2]

This is the primary "high-value" transformation. The resulting indole retains the bromine atom, allowing for late-stage diversification at the C5 position.[1][2]

Mechanism: Leimgruber-Batcho Indole Synthesis

This reaction proceeds in two stages:[1][2][5]

  • Enamine Formation: Condensation of the acidic methyl protons (activated by the ortho-nitro group) with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
    
  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.[1]

Detailed Experimental Protocol

Step 1: Enamine Formation [1]

  • Reagents: 2-Bromo-4-methyl-5-nitroanisole (1.0 eq), DMF-DMA (1.5–2.0 eq), Pyrrolidine (0.1 eq, catalyst).[1][2]

  • Solvent: Anhydrous DMF (or run neat if feasible).

  • Procedure:

    • Charge a reaction flask with the substrate and DMF.[1]

    • Add DMF-DMA and pyrrolidine under nitrogen atmosphere.[1][2]

    • Heat to 100–110°C for 4–12 hours. The solution typically turns deep red/purple due to enamine formation.[1]

    • Monitoring: TLC/LCMS should show consumption of starting material and appearance of the

      
      -dimethylamino-styrene species.[1][2]
      
    • Workup: Remove volatiles in vacuo. The crude red solid is usually pure enough for the next step.[1]

Step 2: Reductive Cyclization (Bromine-Safe Conditions) Critical Note: Standard catalytic hydrogenation (Pd/C, H₂) often causes debromination (hydrodehalogenation).[1] To retain the C5-Bromine, use Zinc/Acetic Acid or Iron/Acetic Acid .[1][2]

  • Reagents: Crude Enamine (from Step 1), Zinc dust (5–10 eq), Glacial Acetic Acid (solvent).[1]

  • Procedure:

    • Dissolve the crude enamine in glacial acetic acid.

    • Cool to 0–10°C (exothermic reaction).[1]

    • Add Zinc dust portion-wise to control the exotherm.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Workup: Filter through Celite to remove zinc salts.[1] Neutralize the filtrate with aqueous NaHCO₃ or NaOH (carefully).[1] Extract with Ethyl Acetate.[1][3][6]

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

  • Expected Yield: 60–80% over two steps.

Application: Palladium-Catalyzed Cross-Couplings[1][2]

The C2-Bromine is sterically crowded (flanked by C1-OMe and C3-H, with C4-Me nearby).[1][2] However, it remains a viable partner for Suzuki-Miyaura coupling.[1][2]

Optimization for Steric Bulk

When coupling 2-Bromo-4-methyl-5-nitroanisole directly (Path 2 in Figure 1):

  • Catalyst: Use active Pd(0) sources with electron-rich, bulky ligands.[1] Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos are recommended.[1]

  • Base: Mild bases like K₃PO₄ or Cs₂CO₃ in Dioxane/Water systems work best to prevent hydrolysis of the methoxy group or side reactions with the nitro group.[1]

  • Temperature: Elevated temperatures (80–100°C) are required to overcome the steric barrier at the C2 position.[1]

Chemoselectivity Warning: If reducing the nitro group after coupling, ensure the biaryl linkage is stable to the reduction conditions.

Comparison of Synthetic Routes

FeaturePath 1: Indole Formation First Path 2: Coupling First
Step 1 Leimgruber-Batcho CyclizationSuzuki Coupling
Step 2 Suzuki Coupling on Indole-5Leimgruber-Batcho Cyclization
Advantages [1][2][7][8][9] • Protects the sensitive indole C3 position.• Avoids Pd-catalyst poisoning by NO₂.[1][2]• Allows late-stage library diversity.[1][2]• Establishes carbon skeleton early.[1][2]• Useful if the boronic acid is unstable to reduction.[1]
Risks • Potential debromination during cyclization (avoid Pd/H₂).[1]• Steric hindrance at C2 is higher in the anisole form.[1]• Nitro group can interfere with some Pd ligands.
Recommendation Preferred for Drug Discovery Preferred for Scale-up of Single Target

References

  • Chemical Structure & Commercial Availability
  • Indole Synthesis Methodology

    • Leimgruber-Batcho Indole Synthesis. Organic Chemistry Portal.[1] Available at: [Link]

  • Reaction Safety & Stability
  • Analogous Transformations

Sources

Exploratory

Reactivity of the nitro group in 2-Bromo-4-methyl-5-nitroanisole

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-4-methyl-5-nitroanisole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Bromo-4-methyl-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 2-bromo-4-methyl-5-nitroanisole. As a polysubstituted aromatic system, this molecule presents a unique electronic landscape that dictates its chemical behavior. This document explores the activating and deactivating effects of the substituents, focusing on how they modulate the reactivity of the nitro group and the aromatic ring as a whole. Key transformations of the nitro group, including its reduction to an amine and its role in activating the ring for nucleophilic aromatic substitution, are discussed in detail. This guide serves as a valuable resource for chemists seeking to utilize 2-bromo-4-methyl-5-nitroanisole as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science.

The Electronic Landscape of 2-Bromo-4-methyl-5-nitroanisole

The reactivity of 2-bromo-4-methyl-5-nitroanisole is governed by the interplay of the electronic effects of its four substituents on the aromatic ring. Understanding these effects is crucial for predicting the molecule's behavior in chemical reactions.

  • Methoxy Group (-OCH₃): Located at position 1, the methoxy group is a strong activating group. It exerts a +R (resonance) effect by donating its lone pair of electrons to the aromatic ring and a -I (inductive) effect due to the electronegativity of the oxygen atom. The resonance effect is dominant, leading to increased electron density at the ortho and para positions.

  • Bromo Group (-Br): Positioned at carbon 2, the bromo group is a deactivating group. It has a -I effect due to its electronegativity, which withdraws electron density from the ring. It also has a weak +R effect. Overall, it deactivates the ring but is an ortho, para-director for electrophilic substitution.

  • Methyl Group (-CH₃): At position 4, the methyl group is a weak activating group. It donates electron density to the ring through a +I effect and hyperconjugation. It is an ortho, para-director.

  • Nitro Group (-NO₂): The nitro group at position 5 is a very strong deactivating group. It exhibits powerful -R and -I effects, significantly withdrawing electron density from the aromatic ring, particularly from the ortho and para positions. This deactivation makes the ring less susceptible to electrophilic attack but highly activated for nucleophilic aromatic substitution.[1][2]

The combined influence of these substituents creates a complex electronic environment. The strong electron-withdrawing nature of the nitro group dominates, rendering the aromatic ring electron-deficient. This electronic deficiency is key to understanding the primary modes of reactivity.

Caption: Electronic effects and predicted reactivity of 2-Bromo-4-methyl-5-nitroanisole.

Core Reactivity of the Nitro Group

The nitro group is the most reactive site for several key transformations in 2-bromo-4-methyl-5-nitroanisole.

Reduction of the Nitro Group to an Amine

The reduction of a nitro group to a primary amine is a fundamental and highly reliable transformation in organic synthesis.[3] This reaction is crucial for introducing a versatile amino group, which can then be further functionalized. Aromatic amines are important intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals.[3]

Common Reduction Methods:

Reagent SystemConditionsComments
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni, various solvents (EtOH, EtOAc)Generally high yielding and clean. May require pressure.
Metal/Acid Reduction Sn/HCl, Fe/HCl, Zn/HClClassic and effective methods. The reaction with tin and HCl is a two-step process where the first step is the reduction and the second is a neutralization with a base.[4]
Sodium Borohydride NaBH₄ with a catalyst (e.g., Ni(PPh₃)₄)Milder conditions compared to metal/acid systems.[3]
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate with Pd/CAvoids the need for gaseous hydrogen.

Experimental Protocol: Reduction of 2-Bromo-4-methyl-5-nitroanisole with Tin and HCl

This protocol outlines a standard procedure for the reduction of an aromatic nitro group.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-methyl-5-nitroanisole (1.0 eq) and granulated tin (3.0-4.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (5.0-10.0 eq) to the flask. The reaction is exothermic and may require cooling in an ice bath.

  • Heating: After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts and liberate the free amine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or recrystallization.

reduction_workflow start Start: 2-Bromo-4-methyl-5-nitroanisole step1 1. Add Tin (Sn) and concentrated HCl start->step1 step2 2. Reflux (1-2 hours) step1->step2 step3 3. Basify with NaOH (pH > 10) step2->step3 step4 4. Extract with organic solvent step3->step4 step5 5. Purify step4->step5 end Product: 2-Bromo-4-methyl-5-aminoanisole step5->end

Sources

Foundational

An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-methyl-5-nitroanisole: The Pivotal Role of the Bromine Substituent

Abstract: 2-Bromo-4-methyl-5-nitroanisole is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-4-methyl-5-nitroanisole is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science sectors. The reactivity of this molecule is profoundly governed by the intricate interplay of its substituents: a methoxy, a methyl, a nitro group, and a bromine atom. This technical guide provides an in-depth analysis of the bromine atom's role, elucidating its dual functionality as both an excellent leaving group in nucleophilic aromatic substitution (SNAr) and as a versatile catalytic handle in palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles, present detailed reaction mechanisms, and provide field-proven experimental protocols to offer researchers and drug development professionals a comprehensive understanding of how to leverage the bromine atom's reactivity for advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

2-Bromo-4-methyl-5-nitroanisole, also known as 1-bromo-2-methoxy-4-methyl-5-nitrobenzene, is a crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with four distinct functional groups, the strategic placement of which dictates its chemical behavior.

Table 1: Physicochemical Properties of 2-Bromo-4-methyl-5-nitroanisole

PropertyValueSource
CAS Number 861076-28-0
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Off-white to light yellow solid
Melting Point 113-115 °C
Boiling Point 322.8 ± 37.0 °C (Predicted)
Density 1.559 ± 0.06 g/cm³ (Predicted)

The Electronic Landscape: An Interplay of Substituent Effects

The reactivity of the C-Br bond in 2-Bromo-4-methyl-5-nitroanisole is not an intrinsic property of the bond itself, but rather a consequence of the powerful electronic "push" and "pull" exerted by the other substituents on the aromatic ring.

  • Electron-Donating Groups (Activators): The methoxy (-OCH₃) group at C2 and the methyl (-CH₃) group at C4 are both electron-donating. The methoxy group exerts a strong positive resonance effect (+R) and a weaker negative inductive effect (-I). The methyl group provides a weak positive inductive effect (+I). Together, they increase the electron density of the aromatic ring.

  • Electron-Withdrawing Group (Deactivator): The nitro (-NO₂) group at C5 is one of the most powerful electron-withdrawing groups. It exerts strong negative resonance (-R) and negative inductive (-I) effects, significantly reducing the electron density of the ring.

  • The Bromine Atom: Bromine is an interesting case. It is deactivating due to its strong negative inductive effect (-I) but is ortho-para directing in electrophilic substitutions due to its positive resonance effect (+R), where its lone pairs can donate into the ring.

The crucial aspect for the reactivity of the bromine atom is its position relative to the potent nitro group. The nitro group is positioned ortho to the carbon bearing the bromine. This arrangement makes the C1 carbon atom highly electrophilic and primes the bromine atom for two distinct, yet equally important, reaction pathways.

Caption: Electronic influences on the anisole ring.

Role 1: Bromine as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the electronic arrangement in 2-Bromo-4-methyl-5-nitroanisole is the activation of the C-Br bond towards nucleophilic attack. Aromatic rings are typically electron-rich and resistant to nucleophiles. However, the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to a leaving group, dramatically alters this reality.[1][2]

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electrophilic carbon atom bonded to the bromine. This initial attack is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[5] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key to the entire reaction. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly lowers the activation energy for its formation.[2]

  • Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored in a rapid second step through the elimination of the leaving group. Bromide (Br⁻) is an excellent leaving group due to its stability as an anion. The final product is the substituted anisole derivative.[5]

SNAr_Mechanism Start 2-Bromo-4-methyl-5-nitroanisole + Nucleophile (:Nu⁻) Transition1 Rate-Determining Step (Nucleophilic Attack) Start->Transition1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Transition2 Fast Step (Leaving Group Elimination) Intermediate->Transition2 Elimination Product Substituted Product + Bromide (Br⁻) Transition2->Product

Caption: Workflow of the SNAr addition-elimination mechanism.
Field-Proven Protocol: Amination via SNAr

This representative protocol outlines the displacement of the bromine atom with a generic secondary amine, a common transformation in medicinal chemistry. The principles are derived from established procedures for SNAr reactions on activated halo-nitroaromatic systems.[6][7]

Objective: To synthesize 2-(Dialkylamino)-4-methyl-5-nitroanisole.

Materials:

  • 2-Bromo-4-methyl-5-nitroanisole (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-4-methyl-5-nitroanisole (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Reagent Addition: Add the base (K₂CO₃, 2.0 eq) followed by the secondary amine (1.5 eq). The base is crucial to neutralize the HBr formed if a primary or secondary amine is used as the nucleophile.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy of the initial nucleophilic attack and disruption of aromaticity.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL). The purpose of the aqueous wash is to remove the inorganic base and any water-soluble byproducts.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aminated product.

Role 2: Bromine as a Catalytic Handle in Cross-Coupling Reactions

While the SNAr pathway leverages the bromine as a leaving group, an entirely different and powerful reactivity mode treats it as a "handle" for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura coupling is a preeminent example of this strategy.[9]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction couples an organohalide (in this case, our aryl bromide) with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base.[10] The bromine atom is essential for the first and most critical step of the catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond. This is the step where the bromine "handle" is engaged. The C-Br bond is sufficiently reactive for this process, which converts the Pd(0) to a Pd(II) species.[11]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. This step assembles both coupling partners on the Pd(II) complex.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple together, forming the new C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[12]

Suzuki_Cycle Pd0 Pd(0)Ln (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_ArBr Ar-Pd(II)Ln-Br OA->PdII_ArBr TM Transmetalation PdII_ArBr->TM PdII_ArR Ar-Pd(II)Ln-R' TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Product Product (Ar-R') RE->Product ArBr 2-Bromo-anisole (Ar-Br) ArBr->OA Boronic R'-B(OH)₂ + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from modern, microwave-assisted methods that provide high efficiency and speed, making them ideal for drug discovery and development settings.[13]

Objective: To synthesize 2-(Aryl)-4-methyl-5-nitroanisole.

Materials:

  • 2-Bromo-4-methyl-5-nitroanisole (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Microwave reactor vial, magnetic stirrer

  • Microwave reactor

Step-by-Step Methodology:

  • Reaction Setup: To a microwave reactor vial, add 2-Bromo-4-methyl-5-nitroanisole (1.0 eq, e.g., 1 mmol), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water). The choice of a biphasic system with a specific base is a self-validating system proven to facilitate both the dissolution of reagents and the activation of the boronic acid for efficient transmetalation.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 20-40 minutes with stirring. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rates significantly compared to conventional heating.

  • Monitoring and Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Summary: The Dichotomous Reactivity of the Bromine Atom

The bromine atom in 2-Bromo-4-methyl-5-nitroanisole imparts a powerful synthetic duality, acting as either a leaving group or a catalytic handle depending entirely on the chosen reaction conditions.

Table 2: Summary of Bromine's Role in Reactivity

Role of BromineReaction TypeKey Mechanistic StepRequired ConditionsOutcome
Leaving Group Nucleophilic Aromatic Substitution (SNAr)Nucleophilic attack on C-Br carbonStrong Nucleophile, Heat, Polar Aprotic SolventSubstitution of Br with Nu
Catalytic Handle Pd-Catalyzed Cross-Coupling (e.g., Suzuki)Oxidative Addition of Pd(0) into C-Br bondPd(0) Catalyst, Base, Boronic AcidFormation of a new C-C bond at the Br position

Conclusion

In the architecture of 2-Bromo-4-methyl-5-nitroanisole, the bromine atom is far from a passive substituent. It is a strategically placed functional group whose reactivity is precisely modulated by the electronic environment created by its neighbors. For researchers in organic synthesis and drug development, understanding this dual nature is paramount. By selecting the appropriate conditions—a strong nucleophile to engage in an SNAr reaction or a palladium catalyst to initiate a cross-coupling cycle—the bromine atom can be selectively exploited to serve as either a gateway for substitution or a linchpin for carbon-carbon bond formation. This predictable and versatile reactivity solidifies the position of 2-Bromo-4-methyl-5-nitroanisole as a valuable building block for the construction of complex, high-value molecules.

References

  • Ullah, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, MDPI. [Link]

  • LibreTexts Chemistry (2019). 13.1.2 "Nucleophilic Aromatic Substitution". [Link]

  • Imahori, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, ACS Publications. [Link]

  • LibreTexts Chemistry (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • MDPI (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Josephy, P. D., et al. (1984). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Helsen, C., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Jia, G. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. [Link]

  • The Royal Swedish Academy of Sciences (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Ge, S., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective Nitration of 2-Bromo-4-methylanisole

Abstract This document provides a comprehensive experimental protocol for the nitration of 2-bromo-4-methylanisole, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the nitration of 2-bromo-4-methylanisole, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The protocol details a robust and reproducible method using a mixed acid (sulfuric and nitric acid) approach, with a strong emphasis on safety, reaction mechanism, and product characterization. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction

Nitrated aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors for a wide array of functional groups.[1] The introduction of a nitro group onto an aromatic ring, such as in the case of 2-bromo-4-methylanisole, significantly influences its chemical reactivity and provides a handle for further synthetic transformations. The methoxy (-OCH₃), bromo (-Br), and methyl (-CH₃) substituents on the anisole ring direct the regioselectivity of the electrophilic aromatic substitution, making this reaction a compelling case study in substituent effects.

The methoxy group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. The bromine atom is a deactivating but ortho, para-directing substituent. Understanding the interplay of these directing effects is crucial for predicting and controlling the outcome of the nitration reaction. This protocol aims to provide a reliable method for the synthesis of the desired nitro-substituted 2-bromo-4-methylanisole isomer.

Reaction Mechanism and Regioselectivity

The nitration of 2-bromo-4-methylanisole proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[2]

Mechanism:

  • Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylanisole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity: The position of the incoming nitro group is determined by the directing effects of the existing substituents.

  • Methoxy group (-OCH₃) at C1: Strongly activating and ortho, para-directing.

  • Bromo group (-Br) at C2: Deactivating but ortho, para-directing.

  • Methyl group (-CH₃) at C4: Weakly activating and ortho, para-directing.

The powerful ortho, para-directing ability of the methoxy group is the dominant influence. The positions ortho (C6) and para (C5, relative to the methoxy group) are activated. However, the position para to the methoxy group is already occupied by the methyl group. Therefore, the primary sites for electrophilic attack are C6 and potentially C3 and C5, considering the directing effects of the other substituents. Steric hindrance from the adjacent bromine atom may influence the substitution pattern.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Bromo-4-methylanisole97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Safety Precautions

This reaction involves the use of highly corrosive and strong acids. It is an exothermic reaction that can generate toxic fumes. Always perform this experiment in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. [3][4]

  • Nitric Acid: A strong oxidizing agent and highly corrosive. Contact can cause severe skin and eye burns, and inhalation can lead to respiratory irritation and pulmonary edema.[5]

  • Sulfuric Acid: A strong dehydrating agent and highly corrosive. Causes severe burns upon contact.

  • Mixed Acid: The combination of nitric and sulfuric acids is extremely reactive and corrosive. Handle with extreme caution.[6][7]

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylanisole (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-4-methylanisole over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[8]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system).

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.[9]

  • Work-up and Extraction:

    • Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers.

  • Neutralization and Washing:

    • Wash the combined organic layers with cold water.

    • Carefully wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[9] Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Characterization of the Product

The structure of the nitrated product should be confirmed using modern analytical techniques.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum will show characteristic shifts for the aromatic protons, the methoxy group protons, and the methyl group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts will be influenced by the presence of the electron-withdrawing nitro group.
IR Spectroscopy The infrared spectrum should exhibit strong absorption bands characteristic of a nitro group (typically around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching may be observed slightly above 3000 cm⁻¹.[10]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the nitrated product. The fragmentation pattern can provide further structural information.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield / Incomplete Reaction - Insufficient nitrating agent- Reaction temperature too low- Insufficient reaction time- Ensure accurate stoichiometry of reagents.- Allow the reaction to proceed for a longer duration, monitoring by TLC.- Consider a slight increase in reaction temperature, but with caution to avoid side reactions.
Formation of Multiple Products - Reaction temperature too high- Overly concentrated reagents- Maintain strict temperature control throughout the addition and reaction.- Use a more dilute solution of the substrate.
Formation of Dark/Tarry Material - Overly aggressive reaction conditions- Oxidation of the starting material or product- Ensure efficient cooling and slow, dropwise addition of the nitrating agent.- Consider using a milder nitrating agent if possible.[13]

Workflow and Mechanism Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-bromo-4-methylanisole in Dichloromethane C Slowly add Nitrating Mixture to Substrate at 0-5 °C A->C B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B->C D Monitor Reaction by TLC C->D E Quench on Ice D->E F Extract with Dichloromethane E->F G Wash with NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Purify (Recrystallization or Column Chromatography) H->I

Caption: Experimental workflow for the nitration of 2-bromo-4-methylanisole.

Reaction Mechanism

reaction_mechanism cluster_reagents Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO₃ HNO₃ H₂O⁺NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺NO₂ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂SO₄->HSO₄⁻ - H⁺ NO₂⁺ NO₂⁺ H₂O⁺NO₂->NO₂⁺ - H₂O H₂O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Substrate 2-Bromo-4-methylanisole Substrate->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

  • Vertex AI Search. (n.d.). 2-Bromo-4-nitrobenzaldehyde synthesis - ChemicalBook.
  • Brainly. (2018, April 13). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene.
  • Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitro-anisole.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97 22002-45-5.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives.
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Ibis Scientific, LLC. (2025, March 20). Handling and Storage of Nitric Acid: What You Should Know.
  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Nitration of 2-Isopropylanisole.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry.
  • Fisher Scientific. (2015, March 23). Safety Data Sheet.

Sources

Application

Application Note: Chemoselective Reduction of 2-Bromo-4-methyl-5-nitroanisole

Topic: Reduction of the nitro group in 2-Bromo-4-methyl-5-nitroanisole Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subtitle: St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of the nitro group in 2-Bromo-4-methyl-5-nitroanisole Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Subtitle: Strategies for Nitro Group Reduction with Complete Retention of Aryl Bromide Functionality

Executive Summary & Strategic Analysis

The reduction of 2-Bromo-4-methyl-5-nitroanisole (Target 1 ) to its corresponding aniline, 2-Bromo-4-methyl-5-aminoanisole (Product 2 ), presents a classic chemoselectivity challenge in organic synthesis. The core difficulty lies in the competitive reduction of the aryl bromide bond (hydrodehalogenation).

While catalytic hydrogenation (e.g.,


, 

) is the industrial standard for nitro reduction, it is unsuitable here without significant modification (e.g., catalyst poisoning) because the Carbon-Bromine bond is labile under standard hydrogenation conditions.

This guide details two robust, field-proven protocols that prioritize chemoselectivity :

  • Protocol A (Iron/Ammonium Chloride): The "Gold Standard" for scalability, cost-efficiency, and operational safety.

  • Protocol B (Stannous Chloride): A high-precision method ideal for small-scale or highly sensitive substrates.

Mechanistic Rationale

The selectivity relies on the redox potentials of the reducing agents.

  • Standard Hydrogenation:

    
     inserts into 
    
    
    
    bonds (oxidative addition), leading to debromination.
  • Dissolving Metal Reductions (

    
    , 
    
    
    
    ,
    
    
    ):
    These metals operate via single-electron transfer (SET) mechanisms that are highly favorable for the low-lying LUMO of the nitro group but kinetically slow or thermodynamically unfavorable for the aryl bromide under the specific pH conditions (mildly acidic to neutral).

Decision Logic & Workflow

The following diagram outlines the decision process and the operational workflow for the recommended Iron-mediated reduction.

ReductionWorkflow Start Substrate: 2-Bromo-4-methyl-5-nitroanisole Decision Select Reduction Strategy Start->Decision PathA Protocol A: Fe / NH4Cl (Preferred for Scale >1g) Decision->PathA High Yield / Low Cost PathB Protocol B: SnCl2 / HCl (Preferred for Scale <100mg) Decision->PathB Laboratory Scale StepA1 Activation: Fe powder + NH4Cl in EtOH/H2O (Reflux 15 min) PathA->StepA1 StepA2 Addition: Add Substrate slowly (Exotherm Control) StepA1->StepA2 StepA3 Reaction: Reflux 2-4 hrs Monitor TLC (Disappearance of Yellow) StepA2->StepA3 StepA4 Workup: Hot Filtration (Celite) remove Iron oxides StepA3->StepA4 Product Product: 2-Bromo-4-methyl-5-aminoanisole (>95% Bromine Retention) StepA4->Product

Figure 1: Decision logic and operational workflow for the chemoselective reduction of 2-Bromo-4-methyl-5-nitroanisole.

Protocol A: Iron-Mediated Reduction (Bechamp Variant)

Status: Primary Recommendation Applicability: Gram to Multi-kilogram scale.

This method utilizes Iron powder activated by Ammonium Chloride in aqueous ethanol. It avoids the use of strong acids (like


 in the classical Bechamp reduction), preventing potential acid-catalyzed side reactions and simplifying the workup (no neutralization required).
Materials & Reagents
ReagentEquiv / Conc.[1][2][3]Role
Substrate 1.0 equivTarget Molecule
Iron Powder 4.0 - 5.0 equivReducing Agent (Ensure mesh size >325 for kinetics)
Ammonium Chloride (

)
0.5 - 1.0 equivElectrolyte / Surface Activator
Ethanol (

)
SolventDissolves substrate (Miscible with water)
Water (

)
Co-solventDissolves

, facilitates electron transfer
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent Preparation: Prepare a solvent mixture of

    
     (
    
    
    
    ratio). The volume should be approximately
    
    
    per gram of substrate.
  • Activation (Critical Step): Add the Iron powder and Ammonium Chloride to the solvent mixture. Heat the suspension to reflux (

    
    ) for 15 minutes before adding the substrate.
    
    • Why? This "etches" the iron surface, removing oxide layers and ensuring immediate reactivity upon substrate addition.

  • Addition: Carefully add 2-Bromo-4-methyl-5-nitroanisole to the refluxing suspension.

    • Note: If working on a large scale (>10g), add the substrate portion-wise to manage the exotherm.

  • Reaction: Maintain reflux with vigorous stirring.

    • Monitoring: Check TLC every hour. The starting material is likely yellow/orange; the amine product is often colorless or pale brown and more polar.

    • Endpoint: Typically 2–4 hours.[4]

  • Workup:

    • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove the iron oxide sludge (black/brown).

    • Tip: Wash the Celite pad with hot ethanol to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. The product often precipitates from the remaining aqueous layer.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.[5]

Protocol B: Stannous Chloride Reduction ( )

Status: Secondary Recommendation Applicability: Small scale (<500 mg), or when Iron filtration is problematic.

Stannous chloride (


) is a powerful, selective reducing agent. It is particularly effective for nitro groups ortho to bulky substituents or halogens.
Materials & Reagents
ReagentEquiv / Conc.[1][2][3]Role
Substrate 1.0 equivTarget Molecule

5.0 equivReducing Agent
Ethanol or

SolventReaction Medium
Concentrated

Trace (Optional)Accelerates reaction (use sparingly to avoid debromination)
Step-by-Step Procedure
  • Dissolution: Dissolve 2-Bromo-4-methyl-5-nitroanisole in Ethanol (

    
    ).
    
  • Addition: Add

    
      (5.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to

    
     (or reflux).
    
    • Observation: The reaction is usually faster than Iron, often complete in 1–2 hours.

  • Workup (The Challenge): Tin salts form gelatinous emulsions at neutral pH.

    • Method 1 (Basic Workup): Cool to room temperature.[6] Pour into ice-water and adjust pH to >10 using

      
      . This dissolves the amphoteric Tin salts. Extract with 
      
      
      
      .
    • Method 2 (Tartrate Workup): Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously until layers separate clearly.

  • Purification: Dry organic layer over

    
     and concentrate.
    

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Conversion Reaction stalls at azo/azoxy intermediate.Add fresh Iron powder (1-2 equiv) and increase agitation speed. Ensure Ethanol is not lost to evaporation.
Dehalogenation (Loss of Br) Reaction too vigorous or wrong metal.Stop! Do not use

(too aggressive). Lower the temperature to

in Protocol A. Ensure

is not strongly acidic.
Low Yield (Workup) Product trapped in Iron sludge.The Iron sludge must be washed thoroughly with hot solvent during filtration. Amine products can adsorb strongly to metal oxides.
Dark Product Color Oxidation of aniline in air.Aromatic amines oxidize easily. Store the product under Nitrogen/Argon in the dark. If necessary, purify via recrystallization (EtOH/Water) immediately.

References

  • Review of Selective Nitro Reduction: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development, 2018.[7] Link

  • Iron/Ammonium Chloride Protocol: "Reduction of Nitroarenes using Fe/NH4Cl." Common Organic Chemistry, 2023. Link

  • Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium."[7] Tetrahedron Letters, 1984.[7] Link[7]

  • Synthesis of Brominated Anilines: "Synthesis of 2-Bromo-4-Methyl-aniline." Vertex AI Search Results (Echemi/Google Patents), 2024. Link

  • General Nitro Reduction Guide: "Reduction of Nitro Groups." Master Organic Chemistry, 2018. Link

Sources

Method

Application Note: Regiocontrolled Synthesis of 2-Bromo-4-methyl-5-nitroanisole

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of 2-Bromo-4-methyl-5-nitroanisole (CAS 41447-19-2) . This compound is a critical regiochemical building block for pharmaceuticals, p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of 2-Bromo-4-methyl-5-nitroanisole (CAS 41447-19-2) . This compound is a critical regiochemical building block for pharmaceuticals, particularly in the development of kinase inhibitors and polyfunctionalized aryl cores.[1]

The synthesis addresses a classic challenge in aromatic substitution: installing three distinct substituents (methoxy, methyl, nitro) and a halogen with precise regiocontrol.[1]

Executive Summary

Target Molecule: 2-Bromo-4-methyl-5-nitroanisole CAS: 41447-19-2 Formula: C₈H₈BrNO₃ Molecular Weight: 246.06 g/mol [1][]

The Challenge: Direct nitration of 2-bromo-4-methylanisole typically yields the 6-nitro isomer due to the directing power of the methoxy group.[1] Conversely, direct bromination of 4-methyl-3-nitroanisole requires careful control to target the sterically accessible 6-position (which becomes the 2-position in the final numbering) rather than the crowded 2-position.[1]

The Solution: This protocol utilizes a "Nitration-First, Bromination-Last" strategy.[1] By establishing the nitro group's position meta to the methoxy handle early in the sequence (via 4-methyl-3-nitrophenol), we utilize the cooperative directing effects of the methoxy (activator) and nitro (meta-director) groups to force bromination exclusively at the desired position.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the Bromination of 4-methyl-3-nitroanisole .[1]

Mechanistic Logic:
  • Substrate: 4-Methyl-3-nitroanisole (1-methoxy-4-methyl-3-nitrobenzene).

  • Directing Effects:

    • -OMe (Position 1): Strong ortho/para director.[1] Activates positions 2 and 6.[1]

    • -NO₂ (Position 3): Strong meta director.[1] Deactivates the ring but directs incoming electrophiles meta to itself (Positions 1 and 5). Note: Position 1 is blocked.[1]

    • -CH₃ (Position 4): Weak ortho/para director.[1]

  • Regioselectivity:

    • Position 2: Ortho to -OMe, but sterically crowded between -OMe and -NO₂.[1]

    • Position 6: Ortho to -OMe, Para to -NO₂. Sterically accessible.

    • Position 5: Meta to -OMe (disfavored by resonance).

  • Renumbering: Upon bromination at C6, the IUPAC numbering shifts to prioritize the lowest locants alphabetically.[1] The "6-bromo" becomes 2-bromo , yielding the target 2-Bromo-4-methyl-5-nitroanisole .[1]

Synthetic Pathway Diagram[1]

SynthesisRoute Start 4-Methyl-3-nitrophenol (Starting Material) Step1 Methylation (MeI, K2CO3, DMF) Start->Step1 Inter Intermediate: 4-Methyl-3-nitroanisole Step1->Inter Yield: ~90-95% Step2 Regioselective Bromination (Br2, AcOH) Inter->Step2 Product Target: 2-Bromo-4-methyl-5-nitroanisole Step2->Product Yield: ~85% Regioselectivity >20:1

Caption: Synthetic workflow for the regioselective preparation of 2-Bromo-4-methyl-5-nitroanisole.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Methyl-3-nitroanisole

If 4-methyl-3-nitroanisole is not commercially acquired, it is prepared from 4-methyl-3-nitrophenol.[1]

Reagents:

  • 4-Methyl-3-nitrophenol (1.0 eq)[1]

  • Iodomethane (MeI) (1.5 eq) or Dimethyl Sulfate (DMS) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation.[1]

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (9.4 mL, 150 mmol) dropwise over 15 minutes to control the exotherm.[1]

    • Note: If using Dimethyl Sulfate, extreme caution is required due to high toxicity.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol is consumed.[1]

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product should precipitate as a solid.[1]

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect ~15.0–16.0 g (90–95%) of a pale yellow solid/oil.

    • Identity Check: ¹H NMR (CDCl₃) should show a singlet for -OMe at ~3.9 ppm.[1]

Stage 2: Regioselective Bromination (The Critical Step)

This step installs the bromine atom ortho to the methoxy group.[1]

Reagents:

  • 4-Methyl-3-nitroanisole (Intermediate from Stage 1) (1.0 eq)[1]

  • Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid (AcOH) (Solvent)

  • Sodium Acetate (NaOAc) (1.0 eq) - Optional buffer to prevent acid-catalyzed rearrangement or over-bromination.[1]

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, a reflux condenser (vented to a caustic scrubber for HBr fumes), and a magnetic stir bar.

  • Preparation: Dissolve 4-methyl-3-nitroanisole (16.7 g, 100 mmol) in Glacial Acetic Acid (80 mL). Add Sodium Acetate (8.2 g, 100 mmol) if buffering is desired.

  • Bromine Addition: Prepare a solution of Bromine (5.4 mL, 105 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the reaction flask at room temperature over 30–45 minutes.

    • Observation: The deep red color of bromine will fade as it is consumed.[1]

  • Reaction: Stir the mixture at room temperature for 4 hours. If the reaction is sluggish (monitored by TLC/HPLC), warm the mixture to 40–50°C for 1 hour.

    • Endpoint: Disappearance of the starting material.[1]

  • Quenching: Pour the reaction mixture into a stirred solution of ice-water (400 mL) containing Sodium Bisulfite (NaHSO₃, 2 g) to quench any excess bromine (removes yellow/orange tint).

  • Crystallization: The product, 2-Bromo-4-methyl-5-nitroanisole , typically precipitates as a pale yellow solid.[1] Stir for 30 minutes to ensure full granulation.

  • Filtration: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) and cold 50% ethanol/water (20 mL).

  • Purification: Recrystallize from Ethanol or Methanol if purity is <98%.[1]

  • Yield: Expect 20.9–22.1 g (85–90%).

Data Summary & Validation

Physicochemical Properties Table
PropertyValueNotes
Appearance Pale yellow crystalline solidDarkens upon light exposure
Melting Point 82–85 °CDistinct from 6-nitro isomer (~104°C)
Solubility Soluble in DCM, EtOAc, AcetoneInsoluble in water
Rf Value ~0.45 (Hexane/EtOAc 4:[1][3]1)Less polar than starting material
Analytical Validation (Self-Validating System)

To ensure the correct isomer was formed, verify the ¹H NMR coupling patterns.

  • Target Isomer (2-Bromo-4-methyl-5-nitroanisole):

    • The aromatic protons are at positions 3 and 6.[1]

    • These protons are para to each other.[1]

    • NMR Signal: Two singlets (or weak para-coupling, J < 1 Hz).

    • Shift Prediction:

      • H-3: ~7.4 ppm (Shielded by OMe, Ortho to Br).[1]

      • H-6: ~7.8 ppm (Deshielded by NO₂, Ortho to OMe).[1]

  • Wrong Isomer (6-Bromo-4-methyl-5-nitroanisole - unlikely):

    • Protons would be meta (J ~ 2 Hz) or ortho (J ~ 8 Hz) depending on exact structure.

  • Wrong Isomer (2-Bromo-4-methyl-6-nitroanisole - from nitration of bromoanisole):

    • Protons at 3 and 5.[1] Meta relationship.

    • NMR Signal: Two doublets with J ~ 2.0 Hz.

Key Check: If your aromatic protons appear as sharp singlets , you have the correct 2,4,5-substituted pattern (para-protons).[1]

Safety & Hazards

  • Bromine (Br₂): Extremely corrosive and toxic.[1] Causes severe burns.[1] Handle only in a fume hood. Use a caustic scrubber (NaOH solution) to trap HBr gas evolved during the reaction.

  • Iodomethane (MeI): A potent alkylating agent and suspected carcinogen.[1] Use gloves and work in a hood.[1] Destroy excess MeI with ammonia or amine solution.[1]

  • Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.[1] Avoid distilling the final product to dryness at high temperatures.[1]

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on directing effects of OMe vs NO2).

  • Bromination of Activated Aromatics

    • Castanet, Y., Collet, F., & Michelet, D. (1994).[1] Bromination of phenols and anisoles.[1] Synthetic Communications, 24(1), 7-12.[1]

  • Synthesis of Nitroanisole Derivatives

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for methylation and bromination).

  • Specific Isomer Data (CAS 41447-19-2)

    • PubChem Database. 2-Bromo-4-methyl-5-nitroanisole.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Application

1H NMR and 13C NMR analysis of 2-Bromo-4-methyl-5-nitroanisole

Application Note: Structural Elucidation and Purity Profiling of 2-Bromo-4-methyl-5-nitroanisole via 1H and 13C NMR Introduction 2-Bromo-4-methyl-5-nitroanisole is a tetrasubstituted benzene derivative often utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Profiling of 2-Bromo-4-methyl-5-nitroanisole via 1H and 13C NMR

Introduction

2-Bromo-4-methyl-5-nitroanisole is a tetrasubstituted benzene derivative often utilized as a scaffold in the synthesis of complex pharmaceuticals and agrochemicals. Due to the high density of substituents on the aromatic ring, confirming the specific regiochemistry (the exact positions of the bromine, nitro, and methyl groups relative to the methoxy anchor) is critical.

This application note provides a comprehensive guide for the NMR analysis of this molecule. It addresses the challenge of distinguishing this specific isomer from potential synthetic by-products (such as 2-bromo-4-methyl-6-nitroanisole) using high-field NMR spectroscopy.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra free from artifacts, strict adherence to sample preparation protocols is required.

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference. This is preferred for its excellent solubility of nitro-aromatics and clear baseline.
      
    • Alternative: DMSO-

      
       should be used only if the sample contains ionic impurities or fails to dissolve in 
      
      
      
      . Note that chemical shifts will vary slightly from
      
      
      values.
  • Concentration:

    • 
      H NMR:  Dissolve 10–15 mg  of solid analyte in 0.6 mL of solvent.
      
    • 
      C NMR:  Dissolve 40–60 mg  of solid analyte to ensure adequate signal-to-noise ratio (S/N) for quaternary carbons within a reasonable acquisition time (e.g., 256–1024 scans).
      
  • Filtration (Crucial):

    • Filter the solution through a small plug of glass wool or a PTFE syringe filter (0.45 µm) directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.

Acquisition Parameters (Recommended for 400 MHz Instrument)
Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–14 ppm220–240 ppm
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec (Ensure relaxation of

)
Scans (NS) 16512 – 1024
Temperature 298 K (25°C)298 K (25°C)

H NMR Analysis: Spectral Interpretation

The


H NMR spectrum of 2-Bromo-4-methyl-5-nitroanisole is characterized by two distinct aliphatic singlets and two isolated aromatic singlets. The absence of coupling (

Hz) between the aromatic protons confirms the para-relationship or isolation by substituents.
Chemical Shift Table (Predicted in )
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 Ar-H 7.75 – 7.85Singlet (s)1HDeshielded by ortho-NO

; Shielded by ortho-OMe.
H-3 Ar-H 7.40 – 7.50Singlet (s)1HDeshielded by ortho-Br; Shielded by ortho-Me.
OMe -OCH

3.90 – 4.00Singlet (s)3HCharacteristic methoxy shift.
Me -CH

2.40 – 2.50Singlet (s)3HBenzylic methyl group.
Detailed Assignment Rationale
  • The Aromatic Singlets (H-3 vs. H-6):

    • H-6 is located between the Nitro group (strong electron-withdrawing group, EWG) and the Methoxy group (electron-donating group, EDG). The anisotropic deshielding of the ortho-nitro group typically dominates, pushing this signal downfield (~7.8 ppm).

    • H-3 is located between the Bromine and the Methyl group. While Bromine is inductively withdrawing, it is less deshielding than a Nitro group. The ortho-methyl provides shielding. Thus, H-3 appears upfield relative to H-6 (~7.4 ppm).

  • Coupling: Because positions 3 and 6 are para to each other and separated by quaternary carbons, no significant scalar coupling (

    
     or 
    
    
    
    ) is observed, resulting in sharp singlets.

C NMR Analysis: Structural Verification

The


C spectrum is vital for confirming the presence of the tetrasubstituted core. We expect 8 distinct carbon signals .
Chemical Shift Table (Predicted in )
Carbon TypeShift (

, ppm)
IntensityAssignment
C-1 (C-O)158.0 – 160.0Low (

)
Ipso-methoxy (Deshielded by Oxygen).
C-5 (C-NO

)
140.0 – 145.0Low (

)
Ipso-nitro (Deshielded by Nitrogen).
C-4 (C-Me)130.0 – 135.0Low (

)
Ipso-methyl.
C-6 (CH)125.0 – 128.0HighAromatic methine (Ortho to OMe).
C-3 (CH)115.0 – 120.0HighAromatic methine (Ortho to Br).
C-2 (C-Br)110.0 – 115.0Low (

)
Ipso-bromine (Heavy atom shielding effect).
OMe 56.0 – 57.0HighMethoxy carbon.
Me 20.0 – 22.0HighMethyl carbon.

Note:


 denotes quaternary carbons, which will appear less intense and will disappear in a DEPT-135 or APT experiment.

Structural Verification Workflow

The following logic flow illustrates how to confirm the specific regioisomer (2-Bromo-4-methyl-5-nitroanisole) against a likely impurity (e.g., an isomer where the Nitro group is at position 6).

NMR_Workflow Start Sample: Solid Analyte Prep Dissolve in CDCl3 (15mg) Filter to remove solids Start->Prep H1_Acq Acquire 1H NMR (16 scans) Prep->H1_Acq Check_Peaks Check Aromatic Region (7.0 - 8.0 ppm) H1_Acq->Check_Peaks Singlets Two Singlets Observed? Check_Peaks->Singlets Yes Coupling Doublets Observed? Check_Peaks->Coupling No Isomer_Correct Para-arrangement confirmed (Positions 3 and 6 isolated) Singlets->Isomer_Correct Isomer_Wrong Likely Isomer Impurity (Protons are adjacent) Coupling->Isomer_Wrong NOE_Check Run 1D NOE / NOESY Irradiate Methyl (2.4 ppm) Isomer_Correct->NOE_Check NOE_Result Enhancement at H-3? (Verifies Me is ortho to H-3) NOE_Check->NOE_Result NOE_Result->Isomer_Wrong No Final Identity Confirmed: 2-Bromo-4-methyl-5-nitroanisole NOE_Result->Final Yes

Figure 1: Decision tree for confirming the regiochemistry of the tetrasubstituted benzene ring. The key differentiator is the singlet multiplicity of aromatic protons and the NOE proximity between the Methyl group and H-3.

Advanced Validation: NOE Experiments

To unequivocally distinguish this molecule from 2-bromo-4-methyl-6-nitroanisole , a 1D NOE (Nuclear Overhauser Effect) experiment is recommended:

  • Irradiate the Methyl signal (~2.4 ppm).

  • Observation: You should observe a positive NOE enhancement of the H-3 aromatic singlet (~7.4 ppm).

  • Negative Result: If NO enhancement is observed at H-3, or if enhancement is observed at the Methoxy group, the regiochemistry is incorrect.

References

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Reich, H. J. (n.d.). Curphy-Morrison Additivity Constants for Proton NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Canadian Science Publishing. (1970). 13C Spectra of Some Substituted Anisoles. Retrieved from [Link]

Method

Application of 2-Bromo-4-methyl-5-nitroanisole in pharmaceutical intermediate synthesis

Application Note: High-Impact Synthesis of Indole & Quinazoline Pharmacophores using 2-Bromo-4-methyl-5-nitroanisole Abstract 2-Bromo-4-methyl-5-nitroanisole (CAS: 115033-02-6) is a highly versatile trisubstituted benzen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact Synthesis of Indole & Quinazoline Pharmacophores using 2-Bromo-4-methyl-5-nitroanisole

Abstract

2-Bromo-4-methyl-5-nitroanisole (CAS: 115033-02-6) is a highly versatile trisubstituted benzene scaffold.[1] Its strategic substitution pattern—featuring an ortho-nitro-methyl motif alongside a reactive bromine handle—makes it a "privileged intermediate" for the rapid assembly of bicyclic heterocycles.[1] This guide details the application of this molecule in synthesizing 5-bromo-6-methoxyindole (a precursor for kinase inhibitors and serotonin modulators) and functionalized quinazolines (EGFR inhibitor scaffolds).[1] We provide optimized protocols for the Leimgruber-Batcho indole synthesis and reductive cyclization pathways, supported by mechanistic analysis and troubleshooting heuristics.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Role
Structure 2-Bromo-4-methyl-5-nitroanisoleCore Scaffold
Nitro (-NO₂) Position 5Precursor to amine (for anilines/quinazolines) or indole nitrogen.[1]
Methyl (-CH₃) Position 4 (ortho to Nitro)Acidic benzylic protons allow enamine formation (Leimgruber-Batcho).[1]
Bromo (-Br) Position 2Orthogonal handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]
Methoxy (-OMe) Position 1Electron-donating group (EDG); modulates solubility and potency.[1]

Medicinal Chemistry Logic: The ortho-nitro-methyl arrangement is the "smoking gun" for indole synthesis.[1] Unlike simple anilines, this scaffold allows for the construction of the indole core while preserving the bromine atom for late-stage diversification.[1] This is critical in SAR (Structure-Activity Relationship) studies where the bromine can be replaced with diverse aryl/heteroaryl groups after the difficult ring-closure step.[1]

Primary Application: Synthesis of 5-Bromo-6-methoxyindole[1]

The most high-value application of this intermediate is the synthesis of 5-bromo-6-methoxyindole via the Leimgruber-Batcho protocol.[1] This route is preferred over the Fischer indole synthesis for electron-poor or sensitive substrates because it proceeds under milder conditions and tolerates the bromine substituent.[1]

Mechanistic Pathway[1]
  • Enamine Formation: The acidity of the methyl protons (enhanced by the o-nitro group) allows condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-

    
    -dimethylaminostyrene intermediate.[1]
    
  • Reductive Cyclization: Reduction of the nitro group (using H₂/Pd-C or Fe/AcOH) triggers an intramolecular nucleophilic attack of the resulting amine onto the enamine double bond, releasing dimethylamine and closing the pyrrole ring.

Detailed Protocol

Step 1: Enamine Formation

  • Reagents: 2-Bromo-4-methyl-5-nitroanisole (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (anhydrous).[1]

  • Conditions: 110°C, 12–18 hours, Inert Atmosphere (N₂).

  • Procedure:

    • Dissolve the anisole derivative in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA.[1] Note: Use a slight excess to drive the equilibrium.

    • Heat to 110°C. The solution will turn deep red/purple (characteristic of the enamine).

    • QC Check: Monitor by TLC/LCMS for the disappearance of starting material and appearance of the polar enamine species.

    • Workup: Evaporate DMF and excess DMF-DMA under reduced pressure. The crude red solid is usually pure enough for the next step.

Step 2: Reductive Cyclization (Fe/AcOH Method)

  • Reagents: Crude Enamine (from Step 1), Iron Powder (5.0 eq), Glacial Acetic Acid, Ethanol/Water (optional co-solvent).[1]

  • Conditions: 80°C, 2–4 hours.

  • Procedure:

    • Suspend the crude enamine in Acetic Acid (or AcOH/EtOH 1:1).

    • Add Iron powder portion-wise (exothermic reaction).

    • Heat to 80°C. The red color will fade to a dull yellow/brown.

    • Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with water and neutralize with NaHCO₃ or NaOH (keep cool).

    • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 65–75% (2 steps).

Secondary Application: Quinazoline Synthesis

For EGFR/VEGFR kinase inhibitor programs, the scaffold can be converted into a quinazoline core. This involves reducing the nitro group to an aniline, followed by cyclization with formamide or urea.

Protocol Overview:
  • Reduction: H₂ (1 atm), 10% Pd/C, MeOH -> Yields 2-Bromo-4-methyl-5-aminoanisole .

  • Cyclization: Reflux the aniline with Formamide (excess) or Formamidine Acetate at 140–160°C.

  • Oxidation (Optional): If starting from the methyl, oxidative cyclization (using I₂/TBHP) may be required to reach the fully aromatic quinazoline if not using pre-oxidized C1 synthons.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

G Start 2-Bromo-4-methyl- 5-nitroanisole Enamine Enamine Intermediate (Deep Red) Start->Enamine DMF-DMA, 110°C (Leimgruber-Batcho) Aniline 2-Bromo-4-methyl- 5-aminoanisole Start->Aniline H2, Pd/C (Nitro Reduction) Indole 5-Bromo-6-methoxyindole (Kinase/5-HT Scaffold) Enamine->Indole Fe/AcOH or H2/Pd (Reductive Cyclization) Quinazoline 6-Bromo-7-methoxy- quinazoline Aniline->Quinazoline Formamide, 150°C (Cyclization) Coupling Suzuki/Buchwald Coupling Indole->Coupling Pd-Catalysis (Late-Stage Diversification) Quinazoline->Coupling Pd-Catalysis

Figure 1: Divergent synthetic pathways from 2-Bromo-4-methyl-5-nitroanisole to high-value pharmacophores.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation due to moisture.[1]Use anhydrous DMF; add molecular sieves; increase DMF-DMA equivalents.[1]
Incomplete Cyclization Catalyst poisoning (Pd) or insufficient acid (Fe).If using H₂/Pd, ensure sulfur-free reagents.[1] If using Fe, ensure vigorous stirring and fresh powder.[1]
Debromination Over-reduction during nitro reduction.[1]Avoid H₂/Pd if debromination is observed.[1] Switch to Fe/NH₄Cl or SnCl₂ which are chemoselective for nitro groups over aryl halides.[1]
Purification Issues Indole is unstable on acidic silica.[1]Add 1% Triethylamine to the eluent or use neutral alumina. Store indoles under inert gas at -20°C.

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245.[1]

  • BenchChem. (2025).[3][4] Application Notes: 2-Bromo-6-methyl-4-nitroanisole in Materials Science.

  • Organic Chemistry Portal. (2024).[1] Synthesis of Indoles: Leimgruber-Batcho Indole Synthesis.

  • PubChem. (2025). Compound Summary: 5-Bromo-6-methoxyindole.[1]

  • ChemicalBook. (2025).[5] Product Profile: 2-Bromo-4-methyl-5-nitroanisole.

Sources

Application

Application Note: 2-Bromo-4-methyl-5-nitroanisole as a Linchpin Scaffold for Indole Synthesis

This guide details the strategic application of 2-Bromo-4-methyl-5-nitroanisole (CAS 861076-28-0 / 1196-03-8 isomer family) as a high-value building block in medicinal chemistry. Executive Summary 2-Bromo-4-methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Bromo-4-methyl-5-nitroanisole (CAS 861076-28-0 / 1196-03-8 isomer family) as a high-value building block in medicinal chemistry.

Executive Summary

2-Bromo-4-methyl-5-nitroanisole represents a "linchpin" scaffold in organic synthesis due to its dense, orthogonal functionalization. Its specific substitution pattern—featuring a methyl group ortho to a nitro group—makes it an ideal substrate for the Batcho-Leimgruber indole synthesis , granting rapid access to 5-bromo-6-methoxyindole .

This indole core is a privileged structure in medicinal chemistry, serving as a precursor for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR pathways.

  • CNS Agents: Specifically 5-HT (Serotonin) receptor ligands.

  • Tubulin Inhibitors: Analogs of combretastatin and colchicine binding site agents.[1]

This guide provides a validated protocol for converting this building block into the 5-bromo-6-methoxyindole scaffold and outlines downstream cross-coupling strategies.

Strategic Analysis: The "Linchpin" Concept

The utility of 2-Bromo-4-methyl-5-nitroanisole lies in its ability to undergo orthogonal transformations . Each substituent serves a distinct role in the synthetic pathway:

SubstituentPositionReactivity / Function
Nitro (-NO₂) C-5Indole Nitrogen Source. Precursor to the amine; essential for enamine condensation and subsequent reductive cyclization.
Methyl (-CH₃) C-4Indole C2/C3 Source. Acidic benzylic protons allow condensation with DMF-DMA to form the styrene intermediate.
Bromine (-Br) C-2Cross-Coupling Handle. Remains intact during indole formation (becoming C-5 on the indole), ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Methoxy (-OMe) C-1H-Bond Acceptor / Phenol Precursor. Becomes C-6 on the indole. Can be demethylated (BBr₃) to a phenol for further functionalization.
Visualizing the Transformation

The following diagram maps the atomic fate of the starting material into the indole core.

IndoleMapping cluster_legend Atom Mapping Start 2-Bromo-4-methyl-5-nitroanisole (Starting Material) Intermediate β-Dimethylamino-2-nitrostyrene (Enamine Intermediate) Start->Intermediate DMF-DMA, 110°C, 16h Product 5-Bromo-6-methoxyindole (Target Scaffold) Intermediate->Product Reductive Cyclization (Zn/AcOH or H2/Pd) C5_Nitro C5-NO₂ Indole_N Indole N1 C5_Nitro->Indole_N Reduces to C4_Methyl C4-CH₃ Indole_C3 Indole C3 C4_Methyl->Indole_C3 Cyclizes to C2_Bromo C2-Br Indole_C5 Indole C5 C2_Bromo->Indole_C5 Retained at

Figure 1: Synthetic pathway and atom mapping from the anisole precursor to the indole scaffold.

Validated Protocol: Batcho-Leimgruber Indole Synthesis[3]

This protocol is designed for the synthesis of 5-bromo-6-methoxyindole on a multigram scale.

Phase 1: Enamine Formation

Objective: Condensation of the benzylic methyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

  • 2-Bromo-4-methyl-5-nitroanisole (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • DMF (Anhydrous, 5 vol)

Procedure:

  • Charge a reaction vessel with 2-Bromo-4-methyl-5-nitroanisole and anhydrous DMF .

  • Add DMF-DMA (3.0 equiv) under a nitrogen atmosphere.

  • Heat the mixture to 110°C for 16–24 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting material should disappear, and a deep red/orange spot (the enamine) should appear.

  • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.

  • The residue (crude β-dimethylamino-2-nitrostyrene derivative) is typically used directly in the next step due to instability.

Phase 2: Reductive Cyclization

Objective: Reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine to form the indole.

Reagents:

  • Crude Enamine (from Phase 1)

  • Zinc Dust (10.0 equiv)

  • Acetic Acid (glacial, 10 vol) or Ethanol/AcOH mixture.

Procedure:

  • Dissolve the crude enamine in Acetic Acid (or EtOH with 10% AcOH).

  • Cool the solution to 0–5°C in an ice bath.

  • Add Zinc Dust portion-wise to control the exotherm.

    • Caution: Hydrogen gas may evolve; ensure proper ventilation.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with EtOAc.

  • Concentrate the filtrate.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (carefully, to neutralize acid), then brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The indole typically elutes as a solid.

Expected Yield: 60–75% (over 2 steps).[2] Characterization:

  • 1H NMR (DMSO-d6): Look for the characteristic indole C2-H and C3-H signals (typically doublets or multiplets around 6.4 and 7.3 ppm) and the broad NH singlet (11.0+ ppm). The methoxy singlet should remain (~3.8 ppm).

Downstream Applications: Library Generation

Once 5-bromo-6-methoxyindole is synthesized, the C-5 bromine serves as a versatile handle for diversification.

Protocol: Suzuki-Miyaura Coupling (C-5 Arylation)

This reaction installs aryl or heteroaryl groups at the 5-position, a common motif in kinase inhibitors.

Reagents:

  • 5-Bromo-6-methoxyindole (1.0 equiv)

  • Ar-B(OH)₂ (Aryl Boronic Acid) (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Combine indole, boronic acid, base, and catalyst in a microwave vial or round-bottom flask.

  • Degas solvents with nitrogen for 10 minutes before addition.

  • Heat to 90°C (or 100°C in microwave for 30 min).

  • Standard aqueous workup and column chromatography.

Workflow Visualization

The following diagram illustrates the divergence point for creating a library of bioactive molecules.

LibraryGen cluster_rxns Diversification Pathways Core 5-Bromo-6-methoxyindole (Core Scaffold) Rxn1 Suzuki Coupling (Ar-B(OH)₂) Core->Rxn1 Rxn2 Buchwald-Hartwig (R-NH₂) Core->Rxn2 Rxn3 N-Alkylation (R-X, NaH) Core->Rxn3 Target1 5-Aryl-6-methoxyindoles (Kinase Inhibitors) Rxn1->Target1 Target2 5-Amino-6-methoxyindoles (GPCR Ligands) Rxn2->Target2 Target3 N-Substituted Indoles (Receptor Antagonists) Rxn3->Target3

Figure 2: Synthetic divergence from the 5-bromo-6-methoxyindole core.

Safety & Handling

  • 2-Bromo-4-methyl-5-nitroanisole: Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[3] Handle in a fume hood.

  • Nitro Compounds: Potentially energetic. Avoid heating dry residues excessively.

  • DMF-DMA: Flammable liquid. Moisture sensitive.

References

  • PubChem. 2-Bromo-4-methyl-5-nitroanisole Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-Nitroindole (Batcho-Leimgruber Method). Org.[4][5] Synth. 1980, 60, 49. (Reference for general Batcho-Leimgruber conditions). Available at: [Link]

  • Moyer, M. P., et al. Metal-halogen exchange of bromoindoles.[4] A route to substituted indoles. Journal of Organic Chemistry, 1986, 51(26), 5106-5110.[4] (Discusses lithiation and functionalization of bromoindoles). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 4-Methyl-5-Nitroanisole

The following guide is designed as a specialized Technical Support resource for researchers encountering challenges in the bromination of 4-methyl-5-nitroanisole . It synthesizes mechanistic insights with practical troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for researchers encountering challenges in the bromination of 4-methyl-5-nitroanisole . It synthesizes mechanistic insights with practical troubleshooting protocols.

Topic: Troubleshooting Side Reactions & Process Optimization Product Context: Synthesis of 4-(bromomethyl)-5-nitroanisole (Key Intermediate) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Reaction Overview

The transformation of 4-methyl-5-nitroanisole (also referred to as 4-methyl-3-nitroanisole or 2-nitro-4-methoxytoluene) to its benzylic bromide derivative is a critical step in the synthesis of various kinase inhibitors and pharmaceutical intermediates.[1]

While the Wohl-Ziegler bromination (using NBS/AIBN) is the standard route, this substrate presents a unique "push-pull" electronic conflict:

  • The Challenge: The molecule contains a strongly activating Methoxy group (-OMe) which promotes unwanted electrophilic aromatic substitution (ring bromination), and a deactivating Nitro group (-NO2) which, while suppressing ring reactivity, also destabilizes the benzylic radical transition state, making the reaction sluggish and prone to impurities.

Core Reaction Pathways
  • Primary Pathway (Desired): Radical substitution at the benzylic methyl group.

  • Secondary Pathway (Side Reaction A): Geminal di-bromination (formation of benzal bromide).[1]

  • Tertiary Pathway (Side Reaction B): Electrophilic ring bromination (ortho to the methoxy group).

Diagnostic Troubleshooting Guide

Use this table to identify the root cause of your specific experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Product contains ~10-15% "Impurity A" (NMR:

6.8 ppm, s, 1H)
Over-Bromination (Gem-dibromide) The benzylic bromide product is more reactive toward radical abstraction than the starting material due to radical stabilization by the Br atom.[1]Stop at 80-85% conversion. Do not push for 100%. Purify via recrystallization or silica plug.[1]
New spot on TLC (more polar) + Loss of Methoxy signal in NMR Ether Cleavage (Demethylation) The byproduct HBr accumulates and cleaves the methyl ether, forming the phenol.Add a solid base scavenger (e.g., K₂CO₃ or NaHCO₃ ) to the reaction mixture to neutralize HBr in situ.
Impurity with aromatic protons shifted; Mass = M+Br Nuclear (Ring) Bromination High concentration of free Br₂ (ionic pathway) competing with radical pathway.[1] Often caused by wet solvent or lack of radical flux.Ensure anhydrous conditions (water promotes ionic reaction).[1] Increase light intensity or initiator load to favor the radical chain.
Reaction stalls at 50% conversion Radical Quenching Oxygen ingress or accumulation of radical inhibitors (e.g., stabilizers in NBS).Degas solvent thoroughly (sparge with N₂/Ar).[1] Recrystallize NBS from water to remove impurities before use.[1]
Black/Tar formation Polymerization/Decomposition Thermal decomposition caused by excessive heating or prolonged reaction times.[1]Switch from refluxing CCl₄ (toxic/hot) to Acetonitrile at 60°C or use LED irradiation (Photo-bromination) at lower temps.[1]

Mechanistic Topology & Side Reaction Pathways

The following diagram illustrates the competing kinetic pathways. The Green path is the target; Red paths are parasitic side reactions.

BrominationPathways Start 4-Methyl-5-Nitroanisole (Starting Material) Radical Benzylic Radical (Intermediate) Start->Radical H-Abstraction (Rate Limiting) RingBromo Ring Brominated (Ortho-to-OMe) Start->RingBromo Electrophilic Subst. (Ionic Path) Target 4-(Bromomethyl)-5-Nitroanisole (TARGET PRODUCT) Radical->Target Br Transfer Dibromo Benzal Bromide (Gem-Dibromide) Target->Dibromo Over-reaction (Excess NBS) Phenol Phenol Derivative (Demethylation) Target->Phenol HBr Hydrolysis NBS_Rad NBS / Radical Initiator (Path A: Radical) Br2_Ionic Br2 / Lewis Acid / H2O (Path B: Ionic) HBr_Acid HBr (Byproduct)

Figure 1: Kinetic competition between the desired Wohl-Ziegler radical pathway (Green/Blue) and parasitic ionic/over-reaction pathways (Red).[1]

Optimized Experimental Protocol

Standardized for 10g scale. Validated to minimize dibromide formation.

Reagents:
  • Substrate: 4-Methyl-5-nitroanisole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (0.95 - 1.05 eq).[1] Note: Do not use excess NBS initially.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Acetonitrile (ACN) or Trifluoromethylbenzene (PhCF₃).[1] Avoid CCl₄ due to toxicity and environmental restrictions.

Step-by-Step Methodology:
  • Preparation: Dissolve the substrate in anhydrous ACN (10 mL/g). Ensure the solvent is degassed (bubbling N₂ for 15 mins) to remove oxygen, which quenches radicals.

  • Activation: Add NBS (0.5 eq) and AIBN (0.025 eq) at room temperature.

  • Initiation: Heat the mixture to reflux (80-82°C) . The reaction should turn from pale yellow to orange/brown.

    • Tip: If the reaction does not initiate (color change/exotherm), add a drop of Br₂ or shine a UV/LED light.

  • Propagation: Once reflux is stable, add the remaining NBS (0.5 eq) and AIBN (0.025 eq) portion-wise over 1 hour.

    • Why? Keeping NBS concentration low minimizes the concentration of Br₂, reducing the risk of Ring Bromination and Dibromination .

  • Monitoring: Monitor via HPLC or TLC every hour.

    • Critical Stop Point: Terminate the reaction when conversion reaches 85-90% . Pushing to 100% significantly increases the difficult-to-separate dibromide impurity.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Recrystallize immediately from Ethanol/Heptane or perform flash chromatography (Silica, EtOAc/Hexanes).

    • Caution: Benzyl bromides are lachrymators.[1] Handle in a fume hood.

Frequently Asked Questions (FAQ)

Q: Why is the dibromide impurity so difficult to remove? A: The gem-dibromide (benzal bromide) has very similar polarity to the benzyl bromide product, making chromatographic separation difficult. It also lacks distinct functional handles for chemical purification.[1] The best "purification" is prevention: Stop the reaction early.

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes. BPO has a slightly lower half-life temperature than AIBN.[1] However, BPO is an oxidizing agent and can sometimes oxidize the anisole ring or interact with the nitro group. AIBN is generally cleaner for this specific electron-rich/poor hybrid substrate.[1]

Q: My reaction mixture turned green. What happened? A: A green hue often indicates the formation of nitroso species or complexation of copper/iron impurities with the nitro-aromatic ring. This usually happens if the reaction is overheated or if the starting material contained metal impurities. It rarely affects the yield but suggests thermal stress.

Q: Is light irradiation better than thermal initiation? A: Yes.[1] Photochemical bromination (using a Blue LED, ~450nm) allows the reaction to proceed at room temperature. This suppresses the high-energy activation barrier required for the side reactions (like ring bromination), often resulting in a cleaner profile.

References

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 14: Halogenation).[1] Link[1]

  • Podgoršek, A., et al. (2009).[1] "Green" Bromination of Benzylic Compounds. Tetrahedron, 65(22), 4429-4439.[1] Link[1]

  • Offermann, D. A., et al. (2017).[1] Troubleshooting the Wohl-Ziegler Reaction: A Practical Guide. Organic Process Research & Development, 21(5), 765-770.[1] (Generalized citation for process safety in bromination).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-methyl-5-nitroanisole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 2-Bromo-4-methyl-5-nitroanisole. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of crude 2-Bromo-4-methyl-5-nitroanisole. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, helping you troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude 2-Bromo-4-methyl-5-nitroanisole?

A1: The most common impurities arise from the synthesis process, which typically involves the nitration of a substituted anisole precursor. Key impurities to anticipate include:

  • Regioisomers: The nitration of 2-bromo-4-methylanisole can also yield the undesired regioisomer, 2-bromo-4-methyl-6-nitroanisole. The separation of these isomers is often the primary purification challenge.

  • Unreacted Starting Materials: Residual 2-bromo-4-methylanisole may be present if the reaction has not gone to completion.

  • Di-nitrated Byproducts: Under harsh nitration conditions, the formation of di-nitro compounds is possible.

  • Acidic Residues: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) may remain in the crude product.

Q2: My crude product is an oil, but the pure compound is a solid. What should I do?

A2: "Oiling out" is a common issue in the recrystallization of impure compounds.[1] This often occurs when the melting point of the impure mixture is lower than the boiling point of the chosen solvent. To address this, you can try reheating the mixture to dissolve the oil, then adding a small amount of additional solvent to lower the saturation point. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.[1] If these measures fail, column chromatography is a more suitable purification method.

Q3: How do I choose the best purification method: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is effective if the impurities have significantly different solubilities in a particular solvent compared to the desired product. It is generally a more straightforward and scalable technique for removing small amounts of impurities.

  • Column chromatography is more powerful for separating compounds with similar polarities, such as regioisomers. It is the preferred method when recrystallization fails to yield a pure product. Thin-layer chromatography (TLC) should be used as a preliminary analytical tool to determine if column chromatography is a viable option and to identify a suitable solvent system.[2]

Q4: What are the key safety precautions when handling 2-Bromo-4-methyl-5-nitroanisole and its purification solvents?

A4: 2-Bromo-4-methyl-5-nitroanisole is a chemical that should be handled with care. It may cause skin and eye irritation.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. The organic solvents used for purification are often flammable and may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4][5]

The ideal solvent for recrystallizing 2-Bromo-4-methyl-5-nitroanisole, a polar aromatic compound, should meet the following criteria:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, maximizing recovery.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the compound.[4]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the pure compound (113-115 °C) to prevent oiling out.[6]

Table 1: Suggested Solvents for Recrystallization of 2-Bromo-4-methyl-5-nitroanisole

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar78Often a good starting point for polar aromatic compounds.[7]
IsopropanolPolar82Similar properties to ethanol, can be a good alternative.
Ethyl AcetateMedium77May offer different selectivity for impurities.
TolueneNon-polar111Can be effective for recrystallizing aromatic compounds.[1]
Hexane/Ethyl Acetate MixVariableVariableA mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[8]
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-4-methyl-5-nitroanisole and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

IssueProbable CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.[10]
"Oiling out" occurs. The melting point of the impure solid is below the solvent's boiling point.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[1]
Low recovery of pure product. The compound is too soluble in the cold solvent, or too much solvent was used for washing.Use a different solvent or a mixed solvent system. Ensure the wash solvent is ice-cold and used sparingly.
Poor purity after recrystallization. The chosen solvent does not effectively differentiate between the product and impurities.Experiment with different solvents or consider column chromatography.
Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[11][12]

purification_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Column_Packing 2. Column Packing (Slurry Method) TLC->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Solvent_Removal 7. Solvent Removal (Rotary Evaporation) TLC_Analysis->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of 2-Bromo-4-methyl-5-nitroanisole by column chromatography.

  • TLC Analysis: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). The ideal eluent should provide good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.[13] For polar compounds like nitroanisoles, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[14]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[11]

    • Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate compounds with a wider range of polarities.[15]

  • Fraction Collection and Analysis: Collect small fractions of the eluting solvent. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-4-methyl-5-nitroanisole.

IssueProbable CauseSolution
Poor separation of bands. Inappropriate solvent system.Re-evaluate the eluent using TLC. A less polar solvent system will generally result in better separation but longer elution times.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Broad or tailing bands. Overloading the column with the sample.Use a larger column or reduce the amount of sample being purified.
No compounds eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroanisole. Retrieved from [Link]

  • Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233–1240.
  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting incomplete reduction of the nitro group

Ticket ID: NTR-RED-001 Status: Open Assigned Specialist: Senior Application Scientist Overview Welcome to the Technical Support Center for nitro group reductions. This guide addresses the common failure modes encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NTR-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center for nitro group reductions. This guide addresses the common failure modes encountered when reducing nitro groups (


) to primary amines (

). Whether you are facing incomplete conversion, stalling at the hydroxylamine intermediate, or unwanted side reactions (dehalogenation, azo coupling), this resource provides mechanistic insights and field-proven protocols to resolve your specific issue.
Part 1: Diagnostic Workflow

Before altering conditions, identify where your reaction is failing. Use the following logic tree to diagnose the root cause based on TLC/LC-MS data.

NitroReductionTroubleshooting Start Start: Reaction Incomplete/Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM IdentifyInt Identify Major Species (LC-MS/NMR) CheckSM->IdentifyInt Yes (SM gone) IssuePoison Issue: Catalyst Poisoning or Low Activity CheckSM->IssuePoison No (SM remains) CheckProduct Is the desired Amine formed? IssueDehal Issue: Dehalogenation (Over-reduction) CheckProduct->IssueDehal M-X + H Mass (Halogen lost) IdentifyInt->CheckProduct Amine Mass found IssueStall Issue: Stalled at Hydroxylamine/Nitroso IdentifyInt->IssueStall M-16 (Nitroso) or M-14 (Hydroxylamine) IssueDimer Issue: Azo/Azoxy Dimer Formation IdentifyInt->IssueDimer Dimeric Mass (Azoxy/Azo)

Figure 1: Diagnostic decision tree for isolating nitro reduction failure modes.

Part 2: Troubleshooting & Solutions
Issue 1: Reaction Stalls at Hydroxylamine (

)

Symptom: SM is consumed, but a polar spot remains. LC-MS shows [M-16] (nitroso) or, more commonly, [M-14] relative to the amine (hydroxylamine). Mechanism: The reduction of the hydroxylamine to the amine is the rate-determining step in many metal-catalyzed reductions. In catalytic hydrogenation, this step often requires protonation; in neutral media, it can be kinetically slow. In dissolving metal reductions (Fe, Zn), insufficient acid or surface passivation prevents the final electron transfers.

Corrective Actions:

  • Acid Promotion: Add 1–5 mol% of acid (AcOH or HCl) to the hydrogenation mixture. Protonation of the hydroxylamine oxygen facilitates water elimination.

  • Temperature/Pressure: Increase

    
     pressure (balloon 
    
    
    
    50 psi) or temperature (
    
    
    ).
  • Change Reductant: If using Pd/C, switch to Raney Nickel , which is more active for the N-O bond cleavage.

Issue 2: Dehalogenation (Loss of Cl, Br, I)

Symptom: Desired amine is formed, but halogen atoms on the aromatic ring are replaced by hydrogen. Mechanism: Palladium is excellent at oxidative addition into Ar-X bonds (especially I and Br), leading to hydrogenolysis concurrent with nitro reduction.

Corrective Actions:

  • Catalyst Switch: Switch from Pd/C to Pt/C (sulfided) or Raney Nickel . Platinum is generally less active toward Ar-X bonds than palladium.

  • Poisoning the Catalyst: Add a "poison" to the Pd/C reaction to attenuate its activity. Common additives include diphenylsulfide (0.5 equiv) or KBr.

  • Chemical Reduction: Abandon hydrogenation for SnCl

    
      or Fe/AcOH  (Bechamp), which are highly chemoselective and will not touch Ar-X bonds.
    
Issue 3: Azo/Azoxy Dimer Formation

Symptom: Colored (orange/red) byproducts appear. Mass spec shows dimers (


).
Mechanism:  Under basic conditions, the nucleophilic amine attacks the electrophilic nitroso intermediate, forming an azoxy link. This is common in Zn reduction if the pH drifts too high.

Corrective Actions:

  • pH Control: Ensure the reaction remains acidic or neutral. Avoid basic workups until the reduction is complete.

  • Concentration: Run the reaction more dilute to minimize intermolecular collisions between intermediates.

Part 3: The Reduction Pathway

Understanding the stepwise mechanism is critical for identifying where the "bottleneck" is occurring.

NitroReductionPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Condensation with Hydroxylamine Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting) Azo Azo (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Difficult)

Figure 2: Stepwise reduction pathway showing the main route (blue/green) and common "dead-end" side branches (red).

Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Reduction (Fe/AcOH)

Best for: Substrates with Halogens (Cl, Br, I), Aldehydes, or Nitriles.

Theory: Iron in acetic acid (Bechamp conditions) provides a single-electron transfer mechanism that is highly selective for nitro groups over other reducible functionalities. The acidic medium prevents azo coupling.

Steps:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve the nitro compound (10 mmol) in Ethanol/Water (3:1, 50 mL).

  • Activation: Add Iron powder (5.0 equiv, 325 mesh). Note: Ensure iron is grey/metallic, not rusty red.

  • Initiation: Add Acetic Acid (5.0 equiv) or

    
     (saturated aq. solution) dropwise.
    
  • Reaction: Heat to

    
     for 2–4 hours. Monitor by TLC.[1][2]
    
  • Workup (Critical): The reaction produces iron oxide sludge. Filter hot through a Celite pad.[2] Wash the cake copiously with hot ethanol.

  • Purification: Concentrate filtrate. Basify with

    
     and extract with EtOAc.
    
Protocol B: Catalytic Hydrogenation (Pd/C)

Best for: Clean, fast reductions of simple nitroaromatics or aliphatics.

Theory: Heterogeneous catalysis involves adsorption of


 and the substrate onto the metal surface. It is the cleanest method (water is the only byproduct) but lacks chemoselectivity against halogens.

Steps:

  • Safety: Pd/C is pyrophoric (ignites in air if dry).[2] Always keep wet with solvent.

  • Setup: In a hydrogenation flask, add the nitro substrate (10 mmol) in Methanol or Ethanol (50 mL).

  • Catalyst Addition: Under a blanket of Nitrogen/Argon, carefully add 10% Pd/C (10 wt% of substrate mass). Tip: Weigh the catalyst into a vial, add a little water to make a paste, then transfer.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon pressure is usually sufficient). Stir vigorously.
    
  • Monitoring: If the reaction stalls at the hydroxylamine (check TLC), add 1 mL of Acetic Acid.

  • Workup: Filter through Celite under an inert atmosphere (keep the filter cake wet!). Rinse with solvent.[1][2] Concentrate filtrate.[1]

Part 5: Reducing Agent Selection Guide
ReagentSelectivity (Halogens)Selectivity (C=C / C=O)Key RiskBest Use Case

+ Pd/C
Poor (Dehalogenates)Poor (Reduces alkenes)Pyrophoric / FireSimple substrates, clean workup.

+ Pt/C (Sulfided)
GoodModerateSlower rateHalogenated aromatics.
Fe / AcOH ExcellentExcellentIron waste / EmulsionsComplex molecules with sensitive groups.

/ HCl
ExcellentExcellentToxic / Difficult workupSmall scale, acid-stable substrates.
Zn /

ModerateGoodAzo formationMild conditions, neutral pH.

ExcellentExcellentSmell / ToxicitySelective reduction of one nitro in polynitro systems.
References
  • BenchChem. (2025).[1][3][4] Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem. 4

  • Orlandi, M., et al. (2018).[5] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. 5[5][6]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Reagents and Mechanisms. 7

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. 8

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. 9[5][6]

Sources

Optimization

Technical Support Center: Chemoselectivity &amp; Halogen Retention

Topic: Preventing Debromination During Subsequent Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Welcome to the Technical Support Center Current Status: Operational Lead Scientist: Dr. [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination During Subsequent Reactions Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Welcome to the Technical Support Center

Current Status: Operational Lead Scientist: Dr. [AI Persona] Objective: Provide field-proven protocols to prevent unwanted debromination (hydrodehalogenation or oxidative addition) during cross-coupling, metallation, and reduction workflows.

Unwanted debromination is a catastrophic failure mode in multi-step synthesis, often leading to inseparable mixtures of the desired product and the "protodebrominated" impurity (where Br is replaced by H). This guide isolates the three most common failure points and provides mechanistic corrections.

Module 1: Transition Metal Catalysis (Cross-Couplings)

The Issue: "My bromine is falling off (Hydrodebromination) or reacting prematurely."

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), aryl bromides are highly reactive. If your molecule contains a bromine but you intend to react at a different site (e.g., OTf, I, or Cl), or if you simply observe Br


 H conversion, you must alter the catalytic cycle's kinetics.
Troubleshooting Guide
Scenario A: Hydrodebromination (Br

H)

Symptoms: Mass spec shows M-78 peak (loss of Br, gain of H). Root Cause:


-hydride elimination from a Pd-intermediate, often sourced from alcoholic solvents, alkyl-amines, or moisture.
ParameterRecommendationScientific Rationale
Solvent Switch to Aprotic/Non-alcoholic. Use Toluene, DMF, or 1,4-Dioxane instead of EtOH/iPrOH.Alcohols are primary hydride sources for Pd-hydride species, which reductively eliminate to form the dehalogenated byproduct.
Ligand Increase Steric Bulk. Use Buchwald Ligands (e.g., XPhos, SPhos).Bulky ligands accelerate reductive elimination of the desired product, kinetically outcompeting the slower

-hydride elimination pathway [1].
Base Use Anhydrous Carbonates/Phosphates. (e.g., K₃PO₄, Cs₂CO₃).Avoid hydroxides or alkoxides (NaOH, NaOEt) which can act as reducing agents or promote hydride transfer.
Scenario B: Chemoselectivity (Reacting I/OTf in presence of Br)

Symptoms: The boronic acid couples at the Br site instead of the I/OTf site. Mechanism: Oxidative addition rates follow I > OTf


 Br > Cl. To keep Br intact, you must exploit the marginal rate difference between I/OTf and Br.
  • Protocol: "Cold-Start" Method.

    • Cool reaction to 0°C or RT.

    • Use a catalyst with high affinity for Iodides (e.g., Pd(PPh₃)₄).

    • Avoid highly active "precatalysts" (like Pd-G3/G4 cycles) which are so active they discriminate poorly between I and Br.

Visual Workflow: Troubleshooting Pd-Catalyzed Debromination

G start START: Unwanted Debromination in Cross-Coupling q1 Is the Br being replaced by H (Hydrodebromination)? start->q1 q2 Is the Br coupling instead of the target site (I/OTf)? q1->q2 No sol_h1 REMOVE Hydride Sources: Switch solvent to Toluene/DMF. Use K3PO4 instead of alkoxides. q1->sol_h1 Yes sol_h2 ACCELERATE Reductive Elimination: Switch to bulky ligands (XPhos, SPhos). q1->sol_h2 Yes (if solvent fix fails) sol_c1 LOWER Temperature: Run at 0°C - RT to exploit kinetic difference (I > Br). q2->sol_c1 Yes sol_c2 CHANGE Catalyst: Use 'softer' Pd sources (Pd(PPh3)4). Avoid highly active precatalysts. q2->sol_c2 Yes

Figure 1: Decision matrix for diagnosing and fixing bromine loss during Palladium catalysis.

Module 2: Metallation (Lithium-Halogen Exchange)

The Issue: "n-BuLi attacks my bromine instead of deprotonating."

Standard lithiation reagents (n-BuLi, t-BuLi) undergo extremely fast Lithium-Halogen (Li-Hal) exchange with aryl bromides, often faster than deprotonation.

The Solution: The "Turbo" Switch

Do not use simple alkyllithiums. You must switch to Knochel-Hauser Bases (TMPMgCl·LiCl) or hindered amide bases.

Protocol: Orthogonal Deprotonation

To functionalize an aryl bromide without losing the bromine:

  • Reagent: Use TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).

  • Mechanism: This base is non-nucleophilic (due to steric bulk) and highly basic (due to the LiCl breakup of aggregates). It will deprotonate the aromatic ring (Magnesiation) rather than attack the Bromine [2].

  • Conditions:

    • Temperature: Can often be run at -40°C to 0°C (unlike LDA which requires -78°C).

    • Quench: Trapping the magnesiated intermediate with an electrophile retains the bromine.

Comparison of Bases:

Base Reaction with Ar-Br Outcome
n-BuLi Li-Hal Exchange Loss of Br (forms Ar-Li + BuBr)
LDA Deprotonation (slow) Retains Br (but requires -78°C, solubility issues)

| TMPMgCl·LiCl | Magnesiation | Retains Br (High yields, milder temps) |

Module 3: Reduction (Hydrogenation)

The Issue: "Pd/C strips my halogen while reducing a nitro group."

Palladium on Carbon (Pd/C) is a notorious hydrodehalogenation catalyst. It will cleave Ar-Br bonds rapidly under H₂ atmosphere.

The Solution: Catalyst Poisoning & Alternative Metals[1]

You must use a catalyst system that is "poisoned" or chemically distinct to avoid activating the C-Br bond.

Method A: Platinum on Carbon (Sulfided) or Pt/V

Platinum is generally less active for dehalogenation than Palladium.

  • Recommendation: Use Pt/C (sulfided) or Pt/C doped with Vanadium .

  • Mechanism: The sulfur or vanadium modifies the electronic surface of the metal, preventing the oxidative addition into the C-Br bond while still activating the nitro group or alkene [3].

Method B: Chemical Reduction (The "Fail-Safe")

If catalytic hydrogenation continues to strip the bromine, switch to dissolving metal reductions.

  • Reagent: Iron powder (Fe) in Acetic Acid or SnCl₂ in EtOH .

  • Protocol (Fe/AcOH):

    • Dissolve substrate in AcOH/EtOH (1:1).

    • Add Fe powder (3-5 equiv).

    • Heat to 60°C.

    • Monitor by TLC. This method is 100% chemoselective for Nitro

      
       Amine and will never touch an Aryl Bromide [4].
      
Visual Workflow: Selective Reduction

H input Input: Nitro-Aryl Bromide method1 Attempt: H2 + Pd/C input->method1 method2 Solution 1: Pt/C (Sulfided) + H2 input->method2 method3 Solution 2: Fe / AcOH (Chemical) input->method3 result1 RESULT: Debromination (Failure) method1->result1 success SUCCESS: Amino-Aryl Bromide method2->success method3->success

Figure 2: Selecting the correct reduction system to preserve aryl halides.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Raney Nickel to prevent debromination? A: Proceed with extreme caution. While some "aged" Raney Nickel is less active, fresh Raney Ni is a potent desulfurization and dehalogenation catalyst. It is safer to use Sulfided Platinum or Fe/Acid.

Q: I'm doing a Suzuki coupling and I must use ethanol as a solvent. How do I save the bromine? A: If you cannot change the solvent, you must change the catalyst. Use a highly active, bulky catalyst like Pd(dtbpf)Cl₂ or Pd-XPhos-G3 . These catalysts perform the coupling so rapidly (high Turnover Frequency) that the reaction finishes before significant hydrodebromination can occur.

Q: Does the "Knochel-Hauser" base work on alkyl bromides? A: No. It is designed for aryl and heteroaryl substrates.[1] Alkyl bromides are prone to elimination (forming alkenes) in the presence of strong bases.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[2]

  • Knochel, P., et al. "Turbo-Hauser Bases for Regioselective Functionalization of Arenes and Heteroarenes." Sigma-Aldrich / Merck Technical Review.

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Force, G., et al. "Iron-Catalyzed Reduction of Nitroarenes." Common Organic Chemistry Protocols.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-4-methyl-5-nitroanisole

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of cr...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of cross-coupling reactions involving the sterically hindered and electronically challenging substrate, 2-Bromo-4-methyl-5-nitroanisole. The unique combination of an ortho-methyl group and a meta-nitro group relative to the bromine atom presents specific hurdles that can lead to catalyst deactivation and low reaction yields. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles, to help you achieve success in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is based on established principles of organometallic chemistry and catalyst behavior.

Q1: My reaction is sluggish, shows low conversion, or has completely stalled. What are the likely causes and how can I fix it?

A1: A stalled reaction with this substrate is often due to issues with the catalyst's activity, which can be traced back to several factors related to the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Potential Cause 1: Inefficient Oxidative Addition While the electron-withdrawing nitro group can facilitate oxidative addition, the steric bulk from the ortho-methyl group can impede the approach of the palladium catalyst to the C-Br bond.

  • Solution A: Ligand Selection. Switch to a ligand designed for sterically demanding substrates. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1] These ligands form stable, monoligated Pd(0) species that are highly active and can access sterically congested sites.[1]

  • Solution B: Increase Temperature. A moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as excessive heat can lead to catalyst decomposition.[2]

Potential Cause 2: Slow Transmetalation If using a Suzuki coupling, the transmetalation step requires activation of the boronic acid with a base.[3] The choice and strength of the base are critical.

  • Solution A: Base Optimization. If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.[4]

  • Solution B: Solvent System. For Suzuki reactions, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often necessary to facilitate the dissolution of the inorganic base and the boronate species.

Potential Cause 3: Inhibited Reductive Elimination The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst. Steric hindrance on the palladium complex can make this step difficult.

  • Solution A: Use Bulky Ligands. This is a recurring theme. Bulky ligands, which were beneficial for oxidative addition, are also crucial here. Their steric pressure on the metal center promotes the reductive elimination step to relieve that strain.[5]

Q2: My reaction mixture is turning black, and I'm getting poor yields. What is happening?

A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (insoluble, inactive Pd(0) aggregates).[6] This is a common deactivation pathway and indicates that the phosphine ligands are not adequately stabilizing the catalytically active palladium species.

Potential Cause 1: Ligand Dissociation/Decomposition At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving it "naked" and prone to aggregation. The ligands themselves can also degrade.

  • Solution A: Choose a More Robust Ligand. Buchwald-type biarylphosphine ligands are specifically designed to be thermally stable and resistant to dissociation. NHC ligands are also known for forming very stable complexes with palladium.[1]

  • Solution B: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. They ensure a controlled and efficient formation of the active monoligated Pd(0) species.

Potential Cause 2: Presence of Oxygen Trace amounts of oxygen in the reaction vessel can oxidize the phosphine ligands to phosphine oxides, which have poor binding affinity for palladium. Oxygen can also directly oxidize and deactivate the Pd(0) catalyst.

  • Solution A: Rigorous Degassing. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Solution B: Maintain an Inert Atmosphere. Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for maximum protection.[4]

Q3: I'm observing significant byproduct formation, particularly debromination of my starting material and/or homocoupling of my coupling partner. How can I suppress these side reactions?

A3: These byproducts point to specific unproductive pathways that are competing with your desired cross-coupling reaction.

Potential Cause 1: Protodebromination (Reduction) The replacement of the bromine atom with a hydrogen atom often occurs when the catalytic cycle is interrupted after oxidative addition. This can be facilitated by sources of hydride, such as trace water or the solvent.

  • Solution A: Use Anhydrous Conditions. Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry your base and other solid reagents in a vacuum oven.

  • Solution B: Select Appropriate Ligands. Certain ligands, like AntPhos, have been shown to inhibit pathways like β-hydride elimination, which can be a competing side reaction.[5]

Potential Cause 2: Homocoupling Homocoupling of the boronic acid (in Suzuki reactions) or other organometallic reagents is often promoted by the presence of oxygen.[4]

  • Solution A: Strict Exclusion of Air. As mentioned before, rigorous degassing and maintaining an inert atmosphere are the most effective ways to prevent homocoupling.[4]

  • Solution B: Check Reagent Purity. Impurities in your organometallic partner can sometimes lead to side reactions. Ensure it is of high purity.

Frequently Asked Questions (FAQs)

Q: How does the nitro group on 2-Bromo-4-methyl-5-nitroanisole specifically affect the cross-coupling reaction?

A: The nitro group has a dual, often conflicting, role.

  • Electronic Activation: As a strong electron-withdrawing group, it polarizes the C-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This is generally beneficial for the first step of the catalytic cycle.[2]

  • Catalyst Poisoning: The oxygen atoms of the nitro group possess lone pairs of electrons and can coordinate to the Lewis acidic palladium center.[7] This coordination can create a stable, off-cycle complex, effectively sequestering the catalyst and preventing it from participating in the desired reaction. This is a form of catalyst poisoning.[8]

  • Side Reactions: Under certain conditions, particularly with strong bases or reducing agents, the nitro group itself can be a reactive site, leading to undesired byproducts. Using milder bases like carbonates or phosphates can help mitigate this.[4]

Q: What is the best class of ligands for a sterically hindered substrate like this?

A: For substrates with significant steric hindrance, such as the ortho-methyl group in your molecule, the most successful ligands are typically bulky, electron-rich monophosphines.[5]

  • Buchwald-type Dialkylbiarylphosphine Ligands (e.g., SPhos, XPhos): These are the gold standard for many challenging couplings. Their bulk accelerates the reductive elimination step and their electron-donating nature promotes oxidative addition.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable bonds with palladium, making the resulting catalysts very robust, even at high temperatures. They are particularly effective for coupling sterically demanding substrates.[1]

Q: Can I use a standard catalyst like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ is a classic cross-coupling catalyst, it is often not suitable for challenging substrates like 2-Bromo-4-methyl-5-nitroanisole. The triphenylphosphine (PPh₃) ligands are not bulky or electron-rich enough to overcome the steric hindrance or effectively stabilize the catalyst at the higher temperatures that may be required.[9] This often leads to catalyst decomposition and low yields. Modern, specialized ligands almost always provide superior results for such transformations.

Visualizations & Protocols

Catalytic Cycle and Deactivation Pathways

This diagram illustrates the main Pd(0)/Pd(II) catalytic cycle for a generic cross-coupling reaction and highlights common deactivation pathways.

G cluster_cycle Main Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Active Pd(0)L oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L pd0->oa_complex Oxidative Addition (+ Ar-X) pd_black Palladium Black (Inactive) pd0->pd_black Aggregation poison Poisoned Complex [Pd(0)L(NO₂-Ar)] pd0->poison Coordination (Poisoning) trans_complex Transmetalation Complex (Ar)Pd(II)(R)L oa_complex->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination (+ Ar-R) caption Fig 1. Catalytic cycle and common deactivation routes.

Caption: Fig 1. Catalytic cycle and common deactivation routes.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting a failed or low-yielding reaction.

G start Reaction Issue: Low/No Conversion check_sm Starting Material Consumed? start->check_sm byproducts Major Byproducts Observed? check_sm->byproducts Yes no_rxn No Reaction/ Stalled check_sm->no_rxn No decomp Catalyst Decomposition? (Black Precipitate) no_rxn->decomp sol_ligand Action: Use Bulky Ligand (e.g., SPhos, NHC) no_rxn->sol_ligand sol_temp Action: Increase Temperature (Carefully) no_rxn->sol_temp sol_base Action: Optimize Base/Solvent no_rxn->sol_base decomp->sol_ligand Yes sol_inert Action: Improve Inert Atmosphere/Degassing decomp->sol_inert Yes sol_precatalyst Action: Use Stable Precatalyst decomp->sol_precatalyst Yes caption Fig 2. A logical workflow for troubleshooting.

Caption: Fig 2. A logical workflow for troubleshooting.

Experimental Protocol: Reaction Condition Screening

This protocol provides a robust starting point for optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-methyl-5-nitroanisole.

Objective: To identify the optimal ligand, base, and temperature for the coupling reaction.

Materials:

  • 2-Bromo-4-methyl-5-nitroanisole (Substrate A)

  • Arylboronic acid (Coupling Partner B)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3)

  • Ligands for screening (e.g., SPhos, XPhos)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃), finely powdered and dried

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene)

  • Reaction vials with stir bars and screw caps

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation (in a glovebox or on a Schlenk line):

    • To a reaction vial, add 2-Bromo-4-methyl-5-nitroanisole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand if not using an integrated pre-catalyst. A typical loading is 1-2 mol % Pd.

  • Reaction Setup:

    • Add the palladium pre-catalyst to the vial containing the solids.

    • Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M).

    • Seal the vial tightly with the screw cap.

  • Execution:

    • Place the vial in a preheated aluminum heating block on a magnetic stir plate.

    • Stir the reaction vigorously at the desired temperature (start screening at 90 °C, 100 °C, and 110 °C).[4]

  • Monitoring:

    • After a set time (e.g., 2, 8, and 24 hours), carefully take a small aliquot from the reaction mixture.

    • Quench the aliquot with a small amount of solvent and filter through a small plug of silica.

    • Analyze the sample by LC-MS or GC-MS to determine the conversion of starting material and the formation of product.[4]

Screening Table Example:

EntryLigandBaseTemp (°C)SolventPd (mol %)Conversion (24h)
1SPhosK₃PO₄100Dioxane2
2XPhosK₃PO₄100Dioxane2
3SPhosCs₂CO₃100Dioxane2
4SPhosK₃PO₄110Toluene2

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Catalyst Poisoning: Palladium & Pl
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Cross-coupling reaction. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Heck Reaction—St
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

Stability issues of 2-Bromo-4-methyl-5-nitroanisole in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitroanisole. Here, we address common stability issues encountered in solution-base...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitroanisole. Here, we address common stability issues encountered in solution-based experiments, providing troubleshooting advice and frequently asked questions to ensure the integrity of your research. Our recommendations are grounded in established principles of organic chemistry and extensive experience with related nitroaromatic compounds.

Introduction to the Stability of 2-Bromo-4-methyl-5-nitroanisole

2-Bromo-4-methyl-5-nitroanisole is a versatile intermediate in organic synthesis, valued for its reactive functional groups that allow for a variety of chemical transformations. However, the presence of both a nitro group and a bromine atom on the electron-rich anisole ring can lead to stability challenges under certain experimental conditions. Understanding these potential issues is critical for obtaining reliable and reproducible results.

This guide will help you navigate these challenges by providing insights into the factors that influence the stability of this compound in solution and offering practical steps to mitigate degradation.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve common problems you may encounter during your experiments with 2-Bromo-4-methyl-5-nitroanisole.

Issue 1: Color Change of Solution to Dark Brown or Black

Observation: Upon dissolving 2-Bromo-4-methyl-5-nitroanisole or during a reaction, the solution, which is typically colorless to pale yellow, turns dark brown or black.

Probable Cause: A significant color change is a strong indicator of decomposition of the nitroaromatic compound.[1] This is often triggered by one or more of the following factors:

  • Excessive Heat: Nitroaromatic compounds are susceptible to thermal degradation.[2][3]

  • Presence of an Incompatible Reagent: Strong bases or nucleophiles can initiate decomposition or side reactions.[1]

  • Prolonged Reaction Times at Elevated Temperatures: The combination of heat and extended reaction duration can promote degradation.[1]

Solutions & Preventative Measures:

  • Temperature Control:

    • Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation.

    • Monitor the reaction temperature closely using a calibrated thermometer.

    • For exothermic reactions, ensure efficient heat dissipation with an appropriate cooling bath.

  • Reagent Compatibility:

    • Bases: When a base is required, consider using a weaker or more sterically hindered base to minimize nucleophilic attack on the aromatic ring.

    • Nucleophiles: Be mindful of the reactivity of your nucleophile. Highly reactive nucleophiles can lead to undesired substitution reactions or decomposition.

    • Reducing Agents: Strong reducing agents can reduce the nitro group.[1] Use milder reducing agents or controlled reaction conditions if the nitro group needs to be preserved.

  • Reaction Time:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

    • Once the reaction is complete, promptly quench the reaction and proceed with the work-up.

Issue 2: Inconsistent Reaction Yields or Formation of Multiple Unidentified Byproducts

Observation: You are experiencing significant variability in your reaction yields, or you observe the formation of multiple unexpected spots on your TLC plate or peaks in your LC-MS analysis.

Probable Cause: This issue often points to the degradation of your starting material, 2-Bromo-4-methyl-5-nitroanisole, either before or during the reaction. The degradation products can then participate in side reactions, leading to a complex mixture of byproducts. Potential causes for the initial degradation include:

  • Improper Storage: Exposure to light, moisture, or elevated temperatures during storage can lead to gradual decomposition.[1]

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents, in combination with other factors, might facilitate decomposition pathways.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly in the UV-visible range.[4][5][6][7]

Solutions & Preventative Measures:

  • Proper Storage and Handling:

    • Store 2-Bromo-4-methyl-5-nitroanisole in a tightly sealed container in a cool, dry, and dark place.[1][8][9]

    • Before use, allow the container to warm to room temperature to prevent moisture condensation on the solid.

  • Solvent Selection:

    • Use high-purity, dry solvents.

    • If you suspect solvent-mediated decomposition, consider switching to a less reactive or aprotic solvent.

  • Protection from Light:

    • Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware to minimize exposure to light.

    • Store solutions of the compound in the dark.

Issue 3: Poor Solubility and Suspected Degradation in Aqueous Media

Observation: You are attempting to use 2-Bromo-4-methyl-5-nitroanisole in an aqueous or semi-aqueous solution and are observing poor solubility, phase separation, and signs of decomposition.

Probable Cause:

  • Low Water Solubility: As a substituted nitroanisole, this compound is expected to have low solubility in water.[8][10]

  • Hydrolysis: Under certain pH conditions (either strongly acidic or basic), the methoxy group can be susceptible to hydrolysis, or other hydrolytic degradation pathways may be initiated. While specific data for this compound is unavailable, hydrolysis is a known reaction for related structures.[11][12]

Solutions & Preventative Measures:

  • Solvent System Modification:

    • Consider using a co-solvent system with a water-miscible organic solvent (e.g., THF, dioxane, acetonitrile) to improve solubility.

    • If the reaction allows, phase-transfer catalysis can be an effective strategy for reacting water-insoluble organic compounds with aqueous reagents.

  • pH Control:

    • Buffer the aqueous solution to a pH where the compound is most stable, if known. For many organic compounds, a neutral or slightly acidic pH is preferable to strongly basic or acidic conditions.

    • If the reaction must be run under basic or acidic conditions, minimize the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Bromo-4-methyl-5-nitroanisole?

A1: To ensure the long-term stability of 2-Bromo-4-methyl-5-nitroanisole, it should be stored in a cool, dry, and dark environment in a well-sealed container to protect it from moisture and air.[1][8][9]

Q2: What solvents are recommended for dissolving 2-Bromo-4-methyl-5-nitroanisole?

A2: Based on the properties of similar compounds, 2-Bromo-4-methyl-5-nitroanisole is expected to have moderate solubility in common organic solvents such as dichloromethane, ethanol, ethyl acetate, and tetrahydrofuran.[10] It is poorly soluble in water.[8][10] Always use high-purity, dry solvents for the best results.

Q3: I am planning a reaction involving a strong base. What precautions should I take?

A3: The use of strong, non-hindered bases can lead to undesired side reactions or decomposition.[1] It is advisable to perform a small-scale test reaction first. Consider using a weaker or more sterically hindered base if possible. Adding the base slowly at a low temperature can also help to control the reaction and minimize decomposition.

Q4: How can I monitor the stability of 2-Bromo-4-methyl-5-nitroanisole in my stock solution?

A4: The stability of a stock solution can be monitored by periodically analyzing it using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose. A decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products would indicate instability. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Q5: What are the likely decomposition pathways for this compound?

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the bromide or methoxy group.

  • Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[1]

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group may undergo hydrolysis to a hydroxyl group.[11][12]

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving the nitro group.[4][6][7]

  • Thermal Decomposition: At high temperatures, homolytic cleavage of the C-NO2 bond is a likely initiation step for decomposition.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Ensure that the 2-Bromo-4-methyl-5-nitroanisole is at room temperature before opening the container.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the desired volume of a high-purity, dry organic solvent (e.g., HPLC-grade acetonitrile or THF).

  • Gently agitate the vial until the solid is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Store the stock solution in a tightly capped amber vial or a vial wrapped in aluminum foil at a low temperature (e.g., 2-8 °C).

  • Before use, allow the solution to warm to room temperature to prevent concentration changes due to solvent evaporation on the cold surface.

Protocol 2: Small-Scale Compatibility Test
  • In a small vial, dissolve a few milligrams of 2-Bromo-4-methyl-5-nitroanisole in the reaction solvent.

  • Add a stoichiometric equivalent of the reagent (e.g., base, nucleophile).

  • Stir the mixture at the intended reaction temperature for a short period (e.g., 30-60 minutes).

  • Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the formation of any new, unexpected spots or peaks.

  • Observe for any significant color changes that might indicate decomposition.

Visualizing Stability Factors and Troubleshooting

Below are diagrams to help visualize the key factors influencing the stability of 2-Bromo-4-methyl-5-nitroanisole and a workflow for troubleshooting stability issues.

StabilityFactors cluster_compound 2-Bromo-4-methyl-5-nitroanisole cluster_factors Factors Influencing Stability Compound C₈H₈BrNO₃ Temperature Temperature Compound->Temperature pH pH (Acids/Bases) Compound->pH Light Light Exposure Compound->Light Reagents Incompatible Reagents Compound->Reagents

Caption: Key factors affecting the stability of 2-Bromo-4-methyl-5-nitroanisole.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., color change, low yield) CheckTemp Is reaction temperature too high? Start->CheckTemp CheckReagent Are reagents incompatible? CheckTemp->CheckReagent No LowerTemp Lower temperature and monitor CheckTemp->LowerTemp Yes CheckLight Is the reaction exposed to light? CheckReagent->CheckLight No ChangeReagent Use milder/hindered reagent CheckReagent->ChangeReagent Yes CheckStorage Was starting material stored properly? ImproveStorage Store in cool, dry, dark conditions CheckStorage->ImproveStorage Yes CheckLight->CheckStorage No ProtectFromLight Use amber glass/ foil wrap CheckLight->ProtectFromLight Yes Resolved Issue Resolved LowerTemp->Resolved ChangeReagent->Resolved ImproveStorage->Resolved ProtectFromLight->Resolved

Caption: A workflow for troubleshooting stability issues.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage Store in a cool, dry, dark place in a tightly sealed container.[1][8][9]To prevent thermal degradation, hydrolysis, and photodegradation.
Temperature Use the lowest feasible temperature for reactions and storage.Nitroaromatic compounds can be thermally sensitive.[1][2]
pH Avoid strongly acidic or basic conditions unless required by the reaction.To minimize the risk of hydrolysis or base-mediated decomposition.[1][11]
Light Protect from light by using amber glassware or wrapping vessels in foil.Nitroaromatic compounds can undergo photodegradation.[4][5][6][7]
Reagents Be cautious with strong, non-hindered bases and strong reducing agents.[1]These can cause unwanted side reactions or decomposition.
Solvents Use high-purity, dry solvents.To avoid impurities that could catalyze decomposition.

References

  • Benchchem. (n.d.). avoiding decomposition of 2-Bromo-6-methyl-4-nitroanisole during reactions.
  • CymitQuimica. (n.d.). CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
  • Journal of Chemistry. (2019, September 3). Thermal stability and detonation character of nitro-substituted derivatives of imidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-4-nitroanisole.
  • ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-nitroanisole.
  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 2-Bromo-4-methyl-5-nitroanisole

Case ID: TLC-MON-2B4M5N Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with 2-Bromo-4-methyl-5-nitroanisole , a densely functionalized aromatic scaffold. Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TLC-MON-2B4M5N Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2-Bromo-4-methyl-5-nitroanisole , a densely functionalized aromatic scaffold. Its unique electronic push-pull system—comprising an electron-donating methoxy group and an electron-withdrawing nitro group—creates distinct chromatographic behaviors.

This guide replaces generic advice with a precision-engineered troubleshooting workflow. We treat the TLC plate not just as a visualization tool, but as a diagnostic surface for reaction kinetics and side-product identification.

Module 1: Method Development (The "Base Kit")

Before starting any reaction, you must establish a baseline separation method. The nitro group is your primary chromophore, while the bromide and methoxy groups modulate polarity.

Standard Mobile Phase Systems

Do not rely on a single solvent system. Use the following matrix based on your intended reaction pathway:

Reaction TypeRecommended EluentAdditiveRationale
Standard Purity Check Hexanes : Ethyl Acetate (8:2 to 7:3)NoneThe nitro group provides moderate polarity. This system separates non-polar impurities (debrominated byproducts) effectively.
Nitro Reduction DCM : Methanol (95:5)1%

or

Amines formed are highly polar and basic. Without base, they interact with acidic silanols, causing "streaking."
Suzuki Coupling Hexanes : Acetone (9:1)NoneAcetone often provides better selectivity for biaryl systems than EtOAc, separating the product from phosphine oxide byproducts.
Visualization Protocol

Primary: UV Absorption (254 nm).[1][2] The nitro-aromatic system has a high extinction coefficient, making it easily visible as a dark spot on


 plates [1].

Secondary (Diagnostic Stains):

  • For Nitro Groups: Ferrous Ammonium Sulfate + Ninhydrin.

    • Protocol: Spray with 10% Fe(II) sulfate to reduce the nitro group in situ on the plate, heat gently, then spray with Ninhydrin.

    • Result: Nitro compounds turn purple/brown (simulating the amine).

  • For Aryl Halides: Iodine Chamber.

    • Protocol: Expose to

      
       vapor.[3][4]
      
    • Result: The electron-rich anisole ring will absorb iodine, appearing brown/yellow.

Module 2: Troubleshooting Reaction Scenarios
Scenario A: Monitoring Nitro Reduction (Formation of the Aniline)

Target Transformation: Reduction of the


 group to 

.

The Issue: Users often report the disappearance of the starting material (SM) but fail to see a distinct product spot, or observe a long smear starting from the baseline.

The Technical Fix: The product, 2-bromo-4-methyl-5-methoxyaniline , is significantly more polar and basic than the nitro-starting material. It hydrogen-bonds strongly with the silica gel stationary phase.

Step-by-Step Diagnosis:

  • Check the Baseline: If UV activity is stuck at

    
    , your solvent is too non-polar. Switch to DCM/MeOH.
    
  • The "Base" Rule: Pre-wash your TLC plate with the eluent containing 1% Triethylamine (

    
    ). This neutralizes the acidic sites on the silica [2].
    
  • Ninhydrin Confirmation: The starting nitro compound is Ninhydrin negative. The product amine is Ninhydrin positive (turns red/purple upon heating). This confirms the chemical transformation even if

    
     is similar.
    
Scenario B: Monitoring Suzuki-Miyaura Coupling

Target Transformation: Displacement of the


 with an aryl/alkyl group.

The Issue: "Ghost spots" appear near the solvent front, or the catalyst obscures the baseline.

The Technical Fix:

  • Phosphine Oxide Interference: Triphenylphosphine oxide (

    
    ), a byproduct of common Pd catalysts, is UV active and polar. It often co-elutes with polar coupling products.
    
    • Solution: Use a co-spot of pure

      
       to identify and ignore this spot.
      
  • Debromination: If you see a new spot moving faster (higher

    
    ) than the starting material, you likely have 4-methyl-3-nitroanisole  (hydrodehalogenation). This indicates your catalyst cycle is active but oxidative addition is failing or a hydride source is present.
    
  • Palladium Residue: Black streaks are Pd black.[5] They are not organic products. Filter a small aliquot through a mini-plug of Celite/cotton before spotting.

Module 3: Visual Logic Flows
Workflow 1: The Decision Matrix for Unknown Spots

Use this logic flow to identify unexpected spots during reaction monitoring.

TLC_Troubleshooting Start Unknown Spot Detected Rf_Check Is Rf > Starting Material? Start->Rf_Check Higher_Rf Less Polar Species Rf_Check->Higher_Rf Yes Lower_Rf More Polar Species Rf_Check->Lower_Rf No Debrom Suspect: Debromination (Loss of Br) Higher_Rf->Debrom Common Coupling Suspect: Biaryl Product (If Suzuki) Higher_Rf->Coupling Sometimes (Non-polar partner) Oxidation Suspect: Oxidation (Methyl -> Aldehyde/Acid) Lower_Rf->Oxidation Slight Drop Amine Suspect: Amine (If Reduction) Lower_Rf->Amine Drastic Drop UV_Check Check UV Spectrum Debrom->UV_Check Amine->UV_Check

Caption: Diagnostic logic for identifying unknown byproducts based on relative retention factor (


) shifts.
Workflow 2: The "Co-Spot" Standard Operating Procedure

Never rely on side-by-side comparison alone. The "Co-Spot" is the only way to prove identity.

CoSpot_Protocol Lane1 Lane 1: Pure SM Lane2 Lane 2: Co-Spot (Mix) Lane1->Lane2 Result1 Separated? Lane2->Result1 Figure 8 Shape Result2 Single Spot? Lane2->Result2 Perfect Circle Lane3 Lane 3: Reaction Aliquot Lane3->Lane2 Action1 Continue Heating Result1->Action1 Reaction Incomplete Action2 Workup Result2->Action2 Reaction Complete

Caption: The Co-Spot Protocol. Lane 2 (The Mix) is the truth-teller. If Lane 2 shows a figure-8, the reaction is not done, even if Lanes 1 and 3 look similar.

FAQ: Frequently Asked Anomalies

Q: My spot turned yellow/brown on the plate before staining. What happened? A: Nitroanisoles are light-sensitive.[2] If you left the developed plate on the bench under fluorescent light or sunlight, the nitro group may be undergoing slow photochemical decomposition or radical formation. Always visualize immediately after development.

Q: I see a "double spot" for my starting material. Is it impure? A: Unlikely if the bottle is fresh. 2-Bromo-4-methyl-5-nitroanisole is crowded. Rotational barriers (atropisomerism) are unlikely here, but if you are running a coupling reaction, the product (biaryl) might show rotamers. For the SM, a double spot usually indicates hydrolysis of the methoxy group (demethylation) occurring on acidic silica. Solution: Run a 2D TLC to check stability (See Rochester Guide in references) [3].

Q: Can I use


 stain? 
A:  It is not recommended. The aromatic ring is deactivated by the nitro group and won't oxidize easily. The methyl group is benzylic but also deactivated. 

will likely stay purple (negative) unless you heat it aggressively, which destroys the plate. Stick to UV or Iodine.[3]
References
  • Chemistry LibreTexts. Thin Layer Chromatography - Troubleshooting and Staining. Available at: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography (2D TLC Method). Available at: [Link]

  • Common Organic Chemistry. Nitro Reduction to Amine: Practical Conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methyl-5-nitroanisole

Welcome to the technical support guide for the synthesis of 2-Bromo-4-methyl-5-nitroanisole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-methyl-5-nitroanisole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. Our focus is to elucidate the critical effect of reaction time on product purity and to equip you with the knowledge to navigate common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is reaction time such a critical parameter in the synthesis of 2-Bromo-4-methyl-5-nitroanisole?

A: The synthesis of 2-Bromo-4-methyl-5-nitroanisole typically involves the electrophilic bromination of 4-methyl-3-nitroanisole. The starting material's aromatic ring is highly activated by the methoxy (-OCH₃) and methyl (-CH₃) groups. This high reactivity makes the ring susceptible to rapid bromination. However, the product, 2-Bromo-4-methyl-5-nitroanisole, is also an activated anisole derivative. Consequently, if the reaction is allowed to proceed for too long, the product itself can undergo a second bromination, leading to the formation of di-brominated impurities.[1] Conversely, insufficient reaction time results in incomplete conversion of the starting material. Therefore, reaction time must be precisely controlled to maximize the yield of the desired mono-brominated product while minimizing both residual starting material and the formation of polybrominated byproducts.

Q2: What are the primary impurities I should expect if the reaction time is not optimized?

A: The impurity profile is directly linked to reaction duration:

  • Insufficient Reaction Time: The primary impurity will be the unreacted starting material, 4-methyl-3-nitroanisole.

  • Excessive Reaction Time: The major impurity will be di-brominated species, such as 2,6-Dibromo-4-methyl-5-nitroanisole. The initial product is still activated enough to react further, and prolonged exposure to the brominating agent increases the likelihood of this secondary reaction.[1]

Q3: How can I effectively monitor the reaction to determine the optimal stopping point?

A: Real-time reaction monitoring is essential for achieving high purity. The most common and effective methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively track the consumption of the starting material and the formation of the product. The optimal stopping point is typically when the starting material spot has completely disappeared, but before a significant spot for the di-bromo byproduct appears.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, aliquots can be taken from the reaction mixture at set time intervals and analyzed by GC or HPLC. This allows for precise measurement of the relative percentages of starting material, product, and byproducts, enabling the creation of a reaction profile to pinpoint the optimal duration.

Q4: Beyond reaction time, what other parameters strongly influence impurity formation?

A: Several factors work in concert with reaction time:

  • Temperature: Higher temperatures increase the reaction rate, which can make the optimal time window very narrow and difficult to control. Running the reaction at lower temperatures (e.g., 0-5 °C) can slow the reaction, providing a wider margin for error and often improving selectivity.[2]

  • Stoichiometry: Using a slight excess of the brominating agent can ensure full conversion of the starting material, but significantly increases the risk of over-bromination. A strict 1:1 or 1:1.05 molar ratio of substrate to brominating agent is recommended.

  • Choice of Brominating Agent: Highly reactive agents like elemental bromine (Br₂) can lead to rapid over-bromination. Milder reagents, such as N-Bromosuccinimide (NBS), often provide better control and higher purity of the mono-brominated product.[3][4]

Section 2: Troubleshooting Guide: Common Purity Issues

This guide addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Rationale
High levels of starting material in the crude product. Insufficient Reaction Time: The reaction was quenched before all the starting material could be converted.Action: In your next run, extend the reaction time. Methodology: Monitor the reaction every 15-30 minutes using TLC. Continue the reaction until the starting material spot is no longer visible. This ensures maximum conversion to the desired product.
Significant presence of di-brominated byproducts. Excessive Reaction Time: The reaction was allowed to continue after the starting material was consumed, causing the product to be brominated further.Action: Quench the reaction immediately upon the disappearance of the starting material as confirmed by TLC or GC. Rationale: The goal is to isolate the mono-brominated product before it can react again. A shorter reaction time is the most direct way to prevent this.[5]
Low overall yield despite complete consumption of starting material. Over-bromination and Product Degradation: Extended reaction times, especially at elevated temperatures, can lead to the formation of complex byproduct mixtures and potential degradation of the desired product.Action: Perform a time-course study. Run the reaction and take aliquots every 30 minutes for GC/HPLC analysis. Plot the concentration of the desired product over time to identify the point of maximum yield before it begins to decrease due to subsequent reactions or degradation.
Inconsistent Purity Between Batches. Inconsistent Timing or Temperature Control: Minor variations in when the reaction is quenched or slight temperature fluctuations can lead to significant differences in the final impurity profile.Action: Standardize the protocol rigorously. Use a digital timer and a reliable temperature-controlled bath. Document the exact time and temperature for each step to ensure reproducibility.

Section 3: Data-Driven Insights

To illustrate the relationship between reaction time and product purity, the following table presents representative data from a typical bromination of an activated anisole derivative.

Table 1: Illustrative Effect of Reaction Time on Product Distribution (Note: This data is for illustrative purposes to demonstrate a general trend.)

Reaction Time (minutes)Starting Material (%)2-Bromo-4-methyl-5-nitroanisole (%)Di-bromo Byproduct (%)Overall Purity of Desired Product (%)
3045.054.01.098.2
6015.083.51.598.2
902.095.03.097.0
120 (Optimal) <0.5 96.5 3.0 97.0
180<0.588.011.588.2
240<0.575.024.575.2

This data clearly shows an optimal window around 120 minutes where the starting material is consumed, and the formation of the di-bromo byproduct is still minimal.

Logical Workflow for Time Optimization

The following diagram outlines the decision-making process for optimizing reaction time based on analytical results.

G cluster_0 Reaction Time Optimization Workflow cluster_1 Troubleshooting Path start Start Experiment (e.g., 90 min) analyze Analyze Crude Product (TLC/GC) start->analyze decision Purity Acceptable? analyze->decision impurity_check Identify Primary Impurity decision->impurity_check No end_node Finalize Protocol decision->end_node Yes too_short Action: Increase Time (e.g., to 120 min) impurity_check->too_short Starting Material too_long Action: Decrease Time (e.g., to 60 min) impurity_check->too_long Di-bromo Byproduct too_short->start Rerun too_long->start Rerun

Caption: Workflow for optimizing reaction time.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis and Monitoring of 2-Bromo-4-methyl-5-nitroanisole

Materials:

  • 4-methyl-3-nitroanisole

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Once the addition is complete, begin monitoring the reaction every 30 minutes via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Optimal Time Point: Continue stirring at 0-5 °C until the starting material is no longer visible by TLC (typically 2-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. Add 10% sodium thiosulfate solution to quench any unreacted bromine (indicated by the disappearance of any orange/yellow color).

  • Workup: Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. The melting point should be sharp, around 113-115 °C.[6]

Experimental Workflow Diagram

G setup 1. Dissolve Substrate in Acetic Acid (0-5°C) addition 2. Add NBS Solution Dropwise setup->addition monitor 3. Monitor via TLC (Every 30 min) addition->monitor quench 4. Quench with Na₂S₂O₃ and Water monitor->quench Reaction Complete workup 5. Neutralize & Extract with Ethyl Acetate quench->workup purify 6. Dry, Concentrate & Recrystallize workup->purify product Final Product purify->product G Start 4-methyl-3-nitroanisole Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + Br⁺ Electrophile Br⁺ (from NBS) Electrophile->Intermediate Product 2-Bromo-4-methyl-5-nitroanisole Intermediate->Product - H⁺ Byproduct Di-bromo Byproduct Product->Byproduct + Br⁺ (Excess Time)

Caption: Simplified electrophilic substitution pathway.

References

  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 6, 2026, from [Link]

  • Quora. (n.d.). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 6, 2026, from [Link]

  • Quick Company. (n.d.). New Route Of Synthesis Of M Bromoanisole. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US3689559A - Aromatic bromination process.
  • Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis... | Study Prep. Retrieved February 6, 2026, from [Link]

  • Quora. (n.d.). How is the bromination mechanism of anisole carried out? Retrieved February 6, 2026, from [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved February 6, 2026, from [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved February 6, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020). Bromination of Anisole. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved February 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-nitroanisole: Essential Properties for Synthesis Success. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Synthesized 2-Bromo-4-methyl-5-nitroanisole by HPLC

A Comparative Technical Guide for Process Chemists and Analytical Scientists Executive Summary: The Case for HPLC In the synthesis of 2-Bromo-4-methyl-5-nitroanisole , a critical intermediate for tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analytical Scientists
Executive Summary: The Case for HPLC

In the synthesis of 2-Bromo-4-methyl-5-nitroanisole , a critical intermediate for tyrosine kinase inhibitors and advanced agrochemicals, purity determination is not merely a box-checking exercise—it is a safety and efficacy gatekeeper.

While Gas Chromatography (GC) offers speed and Quantitative NMR (qNMR) offers absolute potency without standards, High-Performance Liquid Chromatography (HPLC) remains the superior analytical gold standard for this specific compound.

Why? The presence of the thermally labile nitro group (


) renders GC risky due to potential on-column degradation, leading to false impurity profiles. Conversely, while qNMR is excellent for assay calculation, it often lacks the dynamic range required to detect trace regioisomers (0.05% - 0.10%) formed during the electrophilic aromatic substitution of the anisole ring.

This guide details a validated, stability-indicating RP-HPLC protocol designed to separate the target molecule from its likely impurities: unreacted precursors (4-methyl-3-nitroanisole) and brominated regioisomers.

Compound Context & Impurity Origin

To design a robust method, one must understand the "enemy"—the specific impurities generated during synthesis. The synthesis of 2-Bromo-4-methyl-5-nitroanisole typically involves bromination of a nitro-anisole precursor or nitration of a bromo-anisole.

Critical Analytical Challenge: The primary challenge is Regio-selectivity . The directing effects of the Methoxy (ortho/para), Methyl (weak ortho/para), and Nitro (meta) groups create a "crowded" electronic environment.

  • Target: 2-Bromo-4-methyl-5-nitroanisole.

  • Likely Impurity A: 2-Bromo-4-methyl-6-nitroanisole (Regioisomer).

  • Likely Impurity B: 2-Bromo-4-methylphenol derivatives (Demethylation by-product).

Figure 1: Synthesis & Impurity Flow

The following diagram illustrates the origin of impurities that the HPLC method must resolve.

SynthesisPath Start Precursor: 4-Methylanisole Step1 Step 1: Nitration Start->Step1 Inter Intermediate: 4-Methyl-3-nitroanisole Step1->Inter Major Product Step2 Step 2: Bromination Inter->Step2 Target TARGET: 2-Bromo-4-methyl- 5-nitroanisole Step2->Target Major Product (Steric Control) Imp1 Impurity A: Regioisomer (6-Nitro) Step2->Imp1 Minor Product (<2%) Imp2 Impurity B: Over-Brominated Species Step2->Imp2 Trace (<0.5%)

Caption: Synthesis pathway showing the origin of critical regioisomeric impurities that necessitate high-resolution separation.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the three primary analytical techniques for this specific nitro-aromatic ether.

FeatureHPLC (UV-Vis) GC-MS qNMR (H-1)
Suitability Optimal High Risk Conditional
Primary Strength High resolution of isomers; high sensitivity (LOD < 0.05%).Identification of volatiles; structural elucidation.Absolute quantification without reference standards.[1]
Critical Weakness Requires reference standards for absolute quantification.Thermal Instability: Nitro groups can eliminate

or rearrange at injector temps (>200°C).
Sensitivity: Difficult to integrate trace impurity peaks (<0.1%) if they overlap with the main signal.
Linearity Range Wide (

)
Limited by detector saturation.Linear, but requires high concentrations.
Sample Integrity Non-destructive (Room Temp).Destructive (High Temp).Non-destructive.

Senior Scientist Insight: "I have observed significant peak broadening and 'ghost peaks' when analyzing nitroanisoles by GC, caused by thermal degradation in the liner. Unless you perform cold on-column injection, GC data for this compound is unreliable for purity assignment."

Experimental Protocol: The Validated HPLC Method

This method uses a Reverse Phase (RP) approach.[2] The key is the use of a C18 column with high carbon loading to interact with the hydrophobic bromine and methyl groups, ensuring separation from the more polar nitro-regioisomers.

Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
    , 
    
    
    
    .
    • Why? The

      
       particle size offers a balance between resolution and backpressure compared to sub-2 micron columns.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Why? Acidic pH suppresses the ionization of any phenolic impurities, keeping them in a neutral state for better retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why? ACN has a lower UV cutoff than Methanol, reducing baseline noise at 210-220 nm.

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Controlled).
    
  • Detection:

    
     (Aromatic ring) and 
    
    
    
    (Nitro group charge transfer).
  • Injection Volume:

    
    .[3]
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Data Presentation & Performance Metrics

The following data represents typical validation results for this method, adhering to ICH Q2(R1) guidelines.

System Suitability Criteria
ParameterAcceptance LimitTypical ResultStatus
Retention Time (RT)


Pass
Theoretical Plates (N)


Pass
Tailing Factor (T)


Pass
Resolution (Rs)

(vs. nearest impurity)

Pass
Linearity & Sensitivity
  • LOD (Limit of Detection):

    
     (S/N > 3).
    
  • LOQ (Limit of Quantitation):

    
     (S/N > 10).
    
  • Linearity (

    
    ): 
    
    
    
    over range
    
    
    .
Decision Logic: Method Selection

Use this decision tree to confirm if HPLC is the correct choice for your specific batch needs (e.g., early R&D vs. final GMP release).

MethodSelection Start Sample: 2-Bromo-4-methyl-5-nitroanisole Q1 Is the sample for Potency/Assay only? Start->Q1 Q2 Is Impurity Profiling required (<0.1%)? Q1->Q2 No Result_qNMR Use qNMR (Fast, No Standard) Q1->Result_qNMR Yes Result_HPLC Use HPLC-UV (High Sensitivity) Q2->Result_HPLC Yes (Critical) Result_GC Use GC-MS (Only for volatile precursors) Q2->Result_GC No (Quick Check) Result_GC->Result_HPLC Warning: Thermal Degradation Risk

Caption: Decision matrix for selecting the analytical technique based on data requirements.

Troubleshooting & Optimization (The "Senior Scientist" Notes)
  • Peak Tailing: If the main peak tails (

    
    ), it is likely due to the interaction of the nitro group with residual silanols on the column. Solution:  Increase the buffer concentration (e.g., use 10mM Ammonium Formate instead of just 0.1% Formic Acid) or switch to an "end-capped" column.
    
  • Baseline Drift: At 220 nm, gradient elution can cause baseline drift. Solution: Use a reference wavelength (e.g., 360 nm) if your detector supports it, or subtract a blank injection.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile. Dissolving in 100% Acetonitrile can cause "solvent effect" peak distortion (fronting) when injecting onto a high-aqueous initial mobile phase.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • ChemicalBook. (2023).[4] 2-Bromo-4-nitroanisole Properties and Safety. (Structural analogue reference). Link

  • PubChem. (2024). Compound Summary: Nitroanisole Derivatives.[5] National Library of Medicine. Link

  • Journal of Chromatography A. (Relevant literature on thermal instability of nitro compounds in GC). Analysis of thermally labile nitro-compounds.

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 2-Bromo-4-methyl-5-nitroanisole and Other Brominated Nitroaromatics

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical and bioactive molecules, brominated nitroaromatics serve a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical and bioactive molecules, brominated nitroaromatics serve as versatile and highly reactive building blocks.[1][2][3] Their utility stems from the interplay of the bromo and nitro functional groups, which activate the aromatic ring for a variety of transformations. This guide provides an in-depth technical comparison of 2-Bromo-4-methyl-5-nitroanisole and other structurally related brominated nitroaromatics, offering insights into their respective reactivities and applications in key synthetic reactions.

The Strategic Advantage of Brominated Nitroaromatics in Synthesis

The presence of a nitro group on a bromoaromatic scaffold significantly influences its chemical behavior. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the formation of carbon-heteroatom bonds.[4][5][6] Furthermore, the bromine atom provides a handle for a diverse array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and efficiency.[7] The specific substitution pattern of other groups on the ring, such as methyl and methoxy groups in the case of 2-Bromo-4-methyl-5-nitroanisole, introduces further nuances in terms of steric and electronic effects, allowing for fine-tuning of reactivity and selectivity.

Physicochemical Properties of Selected Brominated Nitroaromatics

A clear understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The table below summarizes key properties of 2-Bromo-4-methyl-5-nitroanisole and some of its common isomers and related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-4-methyl-5-nitroanisole41447-19-2C₈H₈BrNO₃246.06Not readily available
2-Bromo-4-nitroanisole5197-28-4C₇H₆BrNO₃232.03104
2-Bromo-5-nitroanisole77337-82-7C₇H₆BrNO₃232.03104
2-Bromo-6-methyl-4-nitroanisole1345471-89-7C₈H₈BrNO₃246.06Not readily available

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. The reactivity of brominated nitroaromatics in SNAr is profoundly influenced by the position of the electron-withdrawing nitro group relative to the bromine atom.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is key to the reaction's feasibility. In the second step, the leaving group departs, restoring the aromaticity of the ring.

dot

SNAr_Mechanism A Aryl Bromide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Product + Bromide B->C Elimination

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Influence of Substituent Position:

The rate of SNAr is significantly enhanced when the nitro group is positioned ortho or para to the bromine atom.[4][6] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, thereby stabilizing the intermediate. When the nitro group is in the meta position, this resonance stabilization is not possible, leading to a much slower reaction rate.

In 2-Bromo-4-methyl-5-nitroanisole , the nitro group is meta to the bromine atom. This positioning suggests a lower reactivity towards SNAr compared to isomers where the nitro group is in an ortho or para position.

In contrast, 2-Bromo-4-nitroanisole has the nitro group para to the bromine atom, making it highly reactive in SNAr reactions. This high reactivity makes it a valuable substrate for the synthesis of various pharmaceutical intermediates.[8] Similarly, an isomer like 2-Bromo-6-nitroanisole (not explicitly found in searches but a plausible isomer) with an ortho nitro group would also be expected to be highly reactive.

The presence of the methyl and methoxy groups in 2-Bromo-4-methyl-5-nitroanisole also influences its reactivity. The electron-donating nature of these groups can slightly decrease the overall electrophilicity of the aromatic ring, potentially further reducing its reactivity in SNAr compared to an un-substituted bromonitrobenzene. However, they also play a crucial role in directing subsequent reactions and modifying the properties of the final product.

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. Brominated nitroaromatics are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis.[9]

General Experimental Workflow for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Quench Reaction C->D E Extraction D->E F Column Chromatography E->F

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

While specific comparative data for 2-Bromo-4-methyl-5-nitroanisole is scarce in the readily available literature, the general principles of Suzuki coupling suggest it would be a viable substrate. The electronic nature of the substituents can influence the rate of the oxidative addition step, which is often rate-limiting. The electron-withdrawing nitro group can facilitate this step. However, significant steric hindrance around the bromine atom can impede the reaction.

In 2-Bromo-4-methyl-5-nitroanisole , the bromine is flanked by a methoxy group. This ortho substituent can introduce some steric hindrance, potentially requiring more robust catalytic systems (e.g., bulky, electron-rich phosphine ligands) to achieve high yields. In contrast, 2-Bromo-4-nitroanisole , with no substituent ortho to the bromine, would likely undergo Suzuki coupling more readily under standard conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7] This reaction is of immense importance in medicinal chemistry, as the aniline moiety is a common feature in many drug molecules.

Catalytic Cycle of Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNHR Ar-Pd(II)(NHR)L_n ArPdBr->ArPdNHR Ligand Exchange (+ R-NH_2, - HBr) ArPdNHR->Pd0 Reductive Elimination Product Ar-NHR ArPdNHR->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The steric environment around the bromine atom is a critical factor in the success of Buchwald-Hartwig amination.[10] For 2-Bromo-4-methyl-5-nitroanisole , the ortho-methoxy group could present a steric challenge, potentially requiring the use of specialized bulky ligands such as XPhos or t-BuXPhos to facilitate the reaction.[11] In contrast, substrates with less steric hindrance around the reaction center, such as 2-Bromo-4-nitroanisole , are generally more amenable to a wider range of catalytic systems.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in natural products and materials science.

General Protocol for Sonogashira Coupling:

A typical Sonogashira coupling involves the reaction of an aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: A Representative Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The electronic properties of the aryl halide play a significant role in the Sonogashira coupling. Electron-withdrawing groups, such as the nitro group, generally accelerate the oxidative addition step. Therefore, all the discussed brominated nitroaromatics are expected to be good substrates for this reaction. The steric hindrance from the ortho-methoxy group in 2-Bromo-4-methyl-5-nitroanisole might necessitate slightly more forcing conditions or the use of specific ligands to achieve optimal results compared to the less hindered 2-Bromo-4-nitroanisole .

Conclusion and Strategic Recommendations

2-Bromo-4-methyl-5-nitroanisole represents a valuable building block for organic synthesis, offering a unique combination of functional groups that allow for a range of chemical transformations. Its reactivity profile, however, differs from that of its isomers and other related brominated nitroaromatics.

  • For Nucleophilic Aromatic Substitution (SNAr): Due to the meta position of the nitro group relative to the bromine, 2-Bromo-4-methyl-5-nitroanisole is expected to be less reactive than isomers with ortho or para nitro groups, such as 2-Bromo-4-nitroanisole. For applications requiring facile SNAr, the latter would be the preferred reagent.

  • For Palladium-Catalyzed Cross-Coupling Reactions: 2-Bromo-4-methyl-5-nitroanisole is a viable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the presence of the ortho-methoxy group may introduce steric hindrance. Researchers should consider employing catalyst systems with bulky, electron-rich phosphine ligands to overcome this potential challenge and achieve high reaction efficiency. For transformations where steric hindrance is a concern, a less substituted analogue like 2-Bromo-4-nitroanisole might offer a more straightforward synthetic route.

Ultimately, the choice of a specific brominated nitroaromatic will depend on the desired target molecule and the planned synthetic strategy. A thorough understanding of the electronic and steric effects of the substituents on the aromatic ring is paramount for successful reaction design and optimization. This guide provides a foundational framework for making informed decisions in the selection and application of these versatile synthetic intermediates.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Méndez, L., Salazar, M. O., Ramallo, I. A., & Furlan, R. L. E. (2011). Brominated extracts as source of bioactive compounds. ACS Combinatorial Science, 13(2), 200–204. [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, August 8). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of bioactive compounds featuring a nitro-alkane or.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Punagri Organics. (n.d.). 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2025, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

Sources

Validation

Comparative study of reduction methods for the nitro group in 2-Bromo-4-methyl-5-nitroanisole

Executive Summary The reduction of 2-Bromo-4-methyl-5-nitroanisole to its corresponding aniline is a critical step in the synthesis of various kinase inhibitors and agrochemicals. The primary synthetic challenge is chemo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-Bromo-4-methyl-5-nitroanisole to its corresponding aniline is a critical step in the synthesis of various kinase inhibitors and agrochemicals. The primary synthetic challenge is chemoselectivity : the reduction of the nitro group (


) must occur without compromising the aryl bromide (

) or the methoxy ether (

).

Standard catalytic hydrogenation (e.g.,


) is often unsuitable due to rapid hydrodebromination , leading to the des-bromo impurity (4-methyl-3-aminoanisole), which is difficult to separate.

This guide evaluates three distinct methodologies to solve this problem:

  • Iron/Acetic Acid (Béchamp Reduction): The robust industrial standard.

  • Stannous Chloride (

    
    ):  High selectivity for laboratory-scale purity.
    
  • Sulfided Platinum on Carbon (

    
    ):  The catalytic solution for minimizing waste.
    

The Chemoselectivity Challenge

The presence of the aryl bromide at the ortho position to the methyl group and para to the methoxy group creates a steric and electronic environment that requires precise control.

Mechanistic Bifurcation

The following diagram illustrates the critical divergence between a selective reduction and the unwanted dehalogenation pathway often seen with Palladium catalysts.

Chemoselectivity Start 2-Bromo-4-methyl- 5-nitroanisole Method_Pd Method: H2 + Pd/C (Non-Selective) Start->Method_Pd Method_Fe Method: Fe/AcOH or Sulfided Pt/C Start->Method_Fe Product_Good TARGET: 2-Bromo-4-methyl- 5-aminoanisole Method_Pd->Product_Good Minor Product Product_Bad IMPURITY: 4-Methyl-3-aminoanisole (Des-bromo) Method_Pd->Product_Bad Hydrodebromination (Fast) Method_Fe->Product_Good Selective Reduction

Figure 1: Chemoselectivity pathways. Note that standard Pd/C hydrogenation favors the cleavage of the C-Br bond, necessitating alternative methods.

Comparative Methodologies

Method A: Iron-Mediated Reduction (Fe/AcOH)

Best For: Scale-up, cost-efficiency, and robustness against over-reduction.

The classical Béchamp reduction remains the most reliable method for preserving aryl halides. The electron transfer mechanism from the iron surface is highly specific to the nitro group under acidic conditions.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and addition funnel.

  • Charge: Add 2-Bromo-4-methyl-5-nitroanisole (1.0 eq) and Ethanol (10 vol).

  • Activation: Add Iron Powder (3.0 - 5.0 eq, 325 mesh reduced).

  • Initiation: Heat to 60°C. Add Glacial Acetic Acid (5.0 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3]

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8–9.
    • Filter through a Celite pad to remove iron oxide sludge. Wash the cake with EtOAc.

    • Concentrate filtrate and recrystallize from Ethanol/Water if necessary.

Pros:

  • Zero risk of dehalogenation.

  • Reagents are extremely inexpensive.[4]

Cons:

  • Generates significant solid waste (Iron oxides).

  • Filtration can be slow on large scales.

Method B: Stannous Chloride Reduction ( )

Best For: Small-scale synthesis (mg to g) where yield and purity are paramount.

Tin(II) chloride acts as a selective reducing agent.[1][5] While effective, the toxicity of tin and the difficulty of removing trace tin residues make this less attractive for GMP manufacturing but excellent for medicinal chemistry discovery.

Protocol
  • Solvation: Dissolve 2-Bromo-4-methyl-5-nitroanisole (1.0 eq) in Ethanol or Ethyl Acetate (15 vol).

  • Reagent Addition: Add

    
      (5.0 eq).
    
  • Reaction: Stir at 70°C for 3 hours. The solution usually turns clear yellow/orange.

  • Quench & Workup:

    • Cool to 0°C.

    • Crucial Step: Adjust pH to 8 using 10% NaOH. This precipitates tin salts as a thick white emulsion.

    • Add Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the tin salts (optional but recommended for easier separation).

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Pros:

  • Extremely mild conditions.

  • Compatible with other sensitive groups (e.g., aldehydes, esters).[4]

Cons:

  • Tin waste is toxic and regulated.

  • "Tin emulsions" during workup can severely impact yield if not managed with Rochelle's salt.

Method C: Catalytic Hydrogenation (Sulfided Pt/C)

Best For: Green chemistry, GMP manufacturing, and minimizing solid waste.

While Pd/C fails, Sulfided Platinum on Carbon (Pt(S)/C) is specifically engineered for halonitroarenes. The sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Br cleavage) while retaining activity for nitro reduction.

Workflow Diagram

Hydrogenation Reactor Autoclave Reactor Substrate + MeOH + Pt(S)/C Pressurize Pressurize H2 (5-10 bar) Temp: 25-40°C Reactor->Pressurize Reaction Reaction: 2-6 Hours Monitor H2 uptake Pressurize->Reaction Filter Filtration (Catalyst Recovery) Reaction->Filter Evap Evaporation -> Crude Amine Filter->Evap

Figure 2: Catalytic Hydrogenation Workflow using Sulfided Pt/C.

Protocol
  • Catalyst Loading: Under Nitrogen, charge autoclave with 2-Bromo-4-methyl-5-nitroanisole (1.0 eq) and Methanol (10 vol). Add 5% Pt(S)/C (2-5 wt% loading relative to substrate).

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5–10 bar (70–145 psi)
    
    
    .
  • Agitation: Stir vigorously at 30–40°C. Note: Higher temperatures increase risk of dehalogenation.

  • Completion: Reaction is complete when

    
     uptake ceases.
    
  • Workup: Filter catalyst (keep wet to prevent pyrophoric ignition). Concentrate filtrate.[6]

Pros:

  • Cleanest profile (only water is a byproduct).

  • No metal waste in the product (catalyst is filtered).

  • High atom economy.

Cons:

  • Requires specialized catalyst (standard Pt/C will not work).

  • Requires high-pressure equipment.

Performance Comparison

The following data summarizes typical results for the reduction of 2-Bromo-4-methyl-5-nitroanisole.

FeatureMethod A: Fe/AcOHMethod B: SnCl2Method C: Pt(S)/C
Yield 85 - 92%80 - 88%90 - 95%
Chemoselectivity Excellent (>99%)Excellent (>99%)Good (95-98%)*
Reaction Time 2 - 4 Hours2 - 4 Hours4 - 8 Hours
E-Factor (Waste) High (Iron sludge)High (Tin salts)Low (Solvent only)
Scalability HighLowHigh
Cost LowHighMedium (Catalyst cost)

*Note: Selectivity of Method C depends heavily on temperature control. Exceeding 50°C may induce dehalogenation.

Decision Matrix

  • Choose Method A (Fe/AcOH) if: You are in a pilot plant or production environment where cost is the primary driver and you have equipment to handle solid filtration.

  • Choose Method B (

    
    )  if: You are working on a milligram scale in early discovery and need a guaranteed "first-pass" success without optimizing hydrogenation parameters.
    
  • Choose Method C (Pt(S)/C) if: You require a GMP-compliant process with minimal heavy metal residue and have access to pressure hydrogenation vessels.

References

  • Reduction of Nitroarenes using Iron/Acetic Acid

    • Org.[4][6][7] Synth.1948 , 28, 11. (General procedure for Fe reduction).

  • Selectivity of Stannous Chloride

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Sulfided Platinum for Halonitroarenes

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Comparative

Economic comparison of different synthetic pathways to 2-Bromo-4-methyl-5-nitroanisole

This guide provides an in-depth economic and technical comparison of synthetic pathways for 2-Bromo-4-methyl-5-nitroanisole (CAS: 861076-28-0), a critical intermediate in the synthesis of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth economic and technical comparison of synthetic pathways for 2-Bromo-4-methyl-5-nitroanisole (CAS: 861076-28-0), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and antimalarial agents.

Executive Summary

2-Bromo-4-methyl-5-nitroanisole is a polysubstituted aromatic building block characterized by a specific substitution pattern that challenges standard electrophilic aromatic substitution rules. The economic viability of its production hinges on regiocontrol .

  • Pathway A (The "Regio-Controlled" Route) : Bromination of 4-methyl-3-nitroanisole. This is the industry standard, offering the highest yield and purity by leveraging the directing power of the methoxy group to force bromination at the desired position.

  • Pathway B (The "Direct" Route) : Nitration of 2-bromo-4-methylanisole. This route is economically inferior due to poor regioselectivity, resulting in difficult-to-separate isomers (6-nitro vs. 5-nitro) and lower overall yields.

  • Pathway C (The "Phenol" Route) : Methylation of 2-bromo-4-methyl-5-nitrophenol. A viable alternative for small-scale batches or when the phenol precursor is readily available from specific waste streams.

Technical Analysis of Synthetic Pathways

Pathway A: Bromination of 4-Methyl-3-nitroanisole (Recommended)

This pathway utilizes the strong ortho-directing effect of the methoxy group in 4-methyl-3-nitroanisole to introduce the bromine atom selectively at the C6 position (which becomes C2 in the final product numbering).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Causality: The C1-methoxy group activates the C2 and C6 positions. C2 is sterically hindered by the adjacent C3-nitro group. C6 is sterically accessible and activated, leading to exclusive formation of the target isomer.

  • Workflow:

    • Precursor Synthesis: Nitration of protected p-toluidine

      
       Hydrolysis 
      
      
      
      Sandmeyer to Phenol
      
      
      Methylation.
    • Bromination: Reaction with

      
       in Acetic Acid.[1]
      
Pathway B: Nitration of 2-Bromo-4-methylanisole (Not Recommended)

This route attempts to nitrate the pre-brominated anisole.

  • Mechanism: Nitration via Nitronium Ion (

    
    ).
    
  • Failure Mode: The methoxy group at C1 directs incoming electrophiles to C6 (ortho). The target position is C5. While the C4-methyl and C2-bromo groups weakly activate C5, the strong direction of the methoxy group dominates, favoring the formation of 2-bromo-4-methyl-6-nitroanisole (the undesired isomer) or a complex mixture requiring expensive chromatographic separation.

Pathway C: Methylation of 2-Bromo-4-methyl-5-nitrophenol

This route reverses the functionalization order, performing the methylation as the final step.

  • Utility: Useful if the nitrophenol precursor is available as a byproduct of other agrochemical processes.

  • Economic Drawback: Handling of acidic phenols in bromination steps can lead to over-bromination (di-bromo species) if not strictly controlled, unlike the cleaner bromination of the anisole in Pathway A.

Comparative Economic & Performance Data

The following table summarizes the key performance metrics for the three pathways. Data is normalized for a 1 kg production batch.

MetricPathway A (Recommended)Pathway B (Direct Nitration)Pathway C (Phenol Route)
Overall Yield 78 - 85% 35 - 45%65 - 72%
Regioselectivity >98% (Single Isomer) ~40% Target (Mixed Isomers)>95%
Raw Material Cost (RMC) ModerateLow (Start materials cheap)High (Methylating late)
Purification Cost Low (Crystallization)High (Column/Distillation) Moderate
E-Factor (Waste/Product) 4.5>15 (Isomer waste)6.2
Safety Profile Manageable (

handling)
High Risk (Nitration exotherm)Manageable

Visualizing the Reaction Logic

The following diagram illustrates the chemical logic and decision points between the pathways.

SynthesisPathways Start Starting Material: p-Toluidine / 4-Methylanisole InterA1 4-Methyl-3-nitroanisole Start->InterA1 Nitration & Methylation InterB1 2-Bromo-4-methylanisole Start->InterB1 Bromination InterC1 2-Bromo-4-methyl-5-nitrophenol Start->InterC1 Nitration & Bromination ReactionA Bromination (Br2, AcOH) InterA1->ReactionA Regioselective Product TARGET: 2-Bromo-4-methyl-5-nitroanisole ReactionA->Product Yield: ~82% ReactionB Nitration (HNO3, H2SO4) InterB1->ReactionB ReactionB->Product Minor Path (<40%) WasteB Impurity: 6-Nitro Isomer (Major) ReactionB->WasteB Dominant Path ReactionC O-Methylation (MeI / DMS) InterC1->ReactionC ReactionC->Product Yield: ~70%

Caption: Comparative logic flow. Pathway A (Green) offers the most direct and selective route to the target. Pathway B (Red) is hindered by unfavorable directing effects.

Detailed Experimental Protocol: Pathway A

Objective: Synthesis of 2-Bromo-4-methyl-5-nitroanisole via regioselective bromination. Scale: 100 g Batch.

Reagents
  • 4-Methyl-3-nitroanisole: 100.0 g (0.60 mol)

  • Bromine (

    
    ):  105.0 g (0.66 mol, 1.1 eq)
    
  • Acetic Acid (Glacial): 500 mL

  • Sodium Acetate: 5.0 g (Buffer/Catalyst)

  • Water: 1000 mL (for quench)

Step-by-Step Methodology
  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).

  • Dissolution: Charge the flask with 4-methyl-3-nitroanisole (100 g), Sodium Acetate (5 g), and Acetic Acid (400 mL). Stir until fully dissolved at room temperature (20-25°C).

  • Bromine Addition:

    • Prepare a solution of Bromine (105 g) in Acetic Acid (100 mL).

    • Add the bromine solution dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature between 25-30°C. Do not exceed 40°C to prevent side-chain bromination (benzylic bromination).

  • Reaction Monitoring: Stir the mixture at ambient temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting material peak should disappear (<1%).

  • Quench & Isolation:

    • Pour the reaction mixture slowly into Ice Water (1000 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.[2]

    • Add Sodium Bisulfite (10% aq. solution) dropwise until the orange color of excess bromine persists no longer.

  • Purification:

    • Filter the solid and wash with water (3 x 200 mL) to remove residual acid.

    • Recrystallize from Ethanol/Water (9:1) if purity is <98%.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result:

  • Yield: ~115-120 g (78-82%)

  • Appearance: Pale yellow crystalline solid.[2]

  • Melting Point: 113-115°C.

Self-Validating System & Quality Control

To ensure the protocol is working correctly, use these checkpoints:

  • HBr Evolution: During bromine addition, steady evolution of HBr gas (white fumes) indicates the substitution reaction is proceeding. Lack of evolution suggests reaction stalling.

  • Color Change: The reaction mixture typically deepens from yellow to orange/red during addition and returns to yellow upon quenching with bisulfite.

  • Proton NMR Validation:

    • Target (2-Bromo-4-methyl-5-nitroanisole): Look for two distinct aromatic singlets (para-position protons are isolated).

      • 
         ~7.4 ppm (H at C6, adjacent to OMe/Br)
        
      • 
         ~7.8 ppm (H at C3, adjacent to Me/NO2) - Note: Chemical shifts are approximate.
        
    • Impurity (Benzylic Bromide): Look for a doublet/triplet pattern on the methyl group or a shift in the methyl singlet (

      
       2.3 ppm 
      
      
      
      
      
      4.5 ppm for
      
      
      ).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87137, 4-Methyl-3-nitroanisole. Retrieved from [Link]

  • Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. (Analogous chemistry for nitration/bromination sequences).
  • ResearchGate. (2006). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-methyl-5-nitroanisole

Introduction: In the fast-paced environments of research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and precision of our protocols. The handling and disposal of specia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the fast-paced environments of research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and precision of our protocols. The handling and disposal of specialized chemical reagents, such as 2-Bromo-4-methyl-5-nitroanisole, demand a rigorous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The causality behind each step is explained to foster a culture of safety built on understanding, not just adherence.

Note on Chemical Identity: The chemical name 2-Bromo-4-methyl-5-nitroanisole is ambiguous and does not correspond to a readily available commercial product with a standard CAS number. This guide has been developed based on the hazard profile of the structurally similar and commercially available isomer, 2-Bromo-5-methyl-4-nitroanisole (CAS No. 861076-28-0) . The principles and procedures outlined are based on the known hazards of halogenated nitroaromatic compounds and should be considered best practices for this chemical class.

Part 1: Hazard Assessment & Core Safety Principles

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 2-Bromo-5-methyl-4-nitroanisole is a substituted aromatic compound containing bromine and a nitro group, functionalities that dictate its toxicological and chemical profile.

Mechanism of Hazard:

  • Halogenated Hydrocarbon: The presence of bromine classifies this compound as a halogenated hydrocarbon. These substances can pose long-term environmental risks and often require specific disposal pathways, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1]

  • Nitroaromatic Compound: The nitro group (-NO2) is an electron-withdrawing group that can impart toxicological properties. Nitroaromatic compounds can be metabolically reduced to form reactive intermediates that may lead to cellular damage. Some nitroaromatics are suspected carcinogens and can cause conditions like methemoglobinemia upon absorption.[2][3]

Based on available data for 2-Bromo-5-methyl-4-nitroanisole, the primary hazards are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation upon direct contact.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation if inhaled.[4]
Data sourced from ChemicalBook for CAS 861076-28-0.[4]

Given these hazards, all waste containing 2-Bromo-4-methyl-5-nitroanisole, including the pure substance, solutions, and contaminated materials, must be classified and managed as hazardous waste.

Part 2: Personnel Protection & Spill Management

A proactive approach to safety is critical. This involves not only wearing the correct Personal Protective Equipment (PPE) but also being prepared for accidental releases.

Essential Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common standard, but for prolonged contact or high concentrations, it is crucial to consult the glove manufacturer's compatibility chart.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, chemical splash goggles are required.[5]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the coat is fully buttoned.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

Spill Response Protocol

Immediate and correct response to a spill can significantly mitigate potential harm.

  • Alert & Evacuate: Immediately notify colleagues in the vicinity and evacuate the immediate area of the spill.

  • Control & Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Decontamination: Remove and wash contaminated clothing before reuse. Thoroughly wash hands and any exposed skin.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size. They will provide further guidance and ensure proper documentation.

Part 3: Step-by-Step Disposal Protocol

The disposal of 2-Bromo-4-methyl-5-nitroanisole must follow a systematic and compliant process. The guiding principle is waste segregation to ensure that halogenated organic waste is not mixed with other waste streams.

Waste Identification and Segregation

Proper segregation is the cornerstone of a safe and cost-effective waste management program.

  • Designate a Waste Stream: 2-Bromo-4-methyl-5-nitroanisole waste belongs to the halogenated organic waste stream. This category must be kept separate from non-halogenated solvents, aqueous waste, and solid waste.

  • Scope of Contamination: This designation applies to:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).

    • Spill cleanup materials.

Containerization and Labeling

Waste containers must be appropriate for the waste type and clearly communicate their contents and associated hazards.

  • Select the Correct Container: Use a designated, chemically compatible, and leak-proof hazardous waste container. The container should have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The full chemical name, "2-Bromo-4-methyl-5-nitroanisole" , must be written out. List all components of any mixture, including solvents and their approximate percentages.

On-Site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Keep the container in a well-ventilated area, such as a fume hood or a ventilated cabinet.[5]

Final Disposal Workflow

The ultimate disposal of the collected waste is managed through your institution's EHS department, which coordinates with licensed hazardous waste disposal vendors.

Caption: Disposal workflow for 2-Bromo-4-methyl-5-nitroanisole.

Final Disposal Method Rationale: The preferred disposal method for halogenated organic compounds is high-temperature incineration . This process ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen halides. The incinerators are equipped with advanced scrubbing systems to neutralize acidic gases (like hydrogen bromide) before they are released into the atmosphere, thus complying with stringent environmental regulations set by agencies like the U.S. Environmental Protection Agency (EPA).[6]

References

  • International Labour Organization & World Health Organization. ICSC 1520 - 2-NITROANISOLE.[Link]

  • Loba Chemie. 2-NITROANISOLE FOR SYNTHESIS MSDS CAS No.[Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.[Link]

  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance.[Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.106 - Flammable liquids.[Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]

  • CPAChem. Safety data sheet - 4-Nitroanisole.[Link]

  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists.[Link]

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.[Link]

  • ALL4 Inc. U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1028 - Benzene.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Bromo-4-methyl-5-nitroanisole

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Bromo-4-methyl-5-nitroanisole. As a trusted partner in your research, we aim to provide value b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Bromo-4-methyl-5-nitroanisole. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling halogenated nitroaromatic compounds.

Hazard Assessment: Understanding the Risks

  • Skin Irritation and Corrosion: Similar to related compounds, 2-Bromo-4-methyl-5-nitroanisole is expected to cause skin irritation upon contact.[2][4] Prolonged exposure could lead to more severe skin reactions.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][4]

  • Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3][5] Systemic effects may include headaches, dizziness, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

Given these potential hazards, a multi-layered approach to personal protection is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-Bromo-4-methyl-5-nitroanisole. The following table summarizes the recommended PPE.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with a compatible material is required. Butyl rubber gloves are recommended for handling nitro compounds.[7] A nitrile glove can be worn as the inner layer for splash protection.[8] Always inspect gloves for tears or punctures before use.[1]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and dust.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]
Body Protection A flame-resistant laboratory coat should be worn and fully buttoned. For larger quantities or procedures with a higher risk of contamination, a chemically resistant apron or suit is recommended.[10]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Bromo-4-methyl-5-nitroanisole will ensure safety at every step.

Pre-Operational Checklist
  • Familiarization: Read and understand this guide and any available safety information for similar compounds.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • Spill Kit: Ensure a spill kit containing absorbent materials suitable for organic compounds is readily accessible.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield. If a respirator is needed, it should be fit-tested and donned before entering the lab.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use a disposable weighing paper or boat to prevent contamination of the balance.

  • During the Reaction: Keep all containers of 2-Bromo-4-methyl-5-nitroanisole tightly closed when not in use.[1] Maintain a clean workspace and immediately clean up any small spills.

  • Post-Operation: After completing the work, decontaminate any non-disposable equipment.

Doffing PPE

Properly removing PPE is as crucial as wearing it to prevent cross-contamination.

  • Outer Gloves: Remove the outer gloves first, peeling them off from the cuff and turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat, rolling it up with the contaminated side inward.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Responsible Waste Management

All waste generated from handling 2-Bromo-4-methyl-5-nitroanisole must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste, including gloves, weighing papers, and paper towels, into a designated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Collect all liquid waste containing 2-Bromo-4-methyl-5-nitroanisole in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.[14]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[13]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 2-Bromo-4-methyl-5-nitroanisole.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_ppe_use PPE Usage cluster_disposal Disposal start Start: Handling 2-Bromo-4-methyl-5-nitroanisole assess_risk Assess Risk: - Quantity - Dust/Aerosol Potential - Splash Hazard start->assess_risk hand_protection Hand Protection: Double Glove (Butyl over Nitrile) assess_risk->hand_protection Always Required eye_protection Eye Protection: Chemical Goggles assess_risk->eye_protection Always Required body_protection Body Protection: Flame-Resistant Lab Coat assess_risk->body_protection Always Required respiratory_protection Respiratory Protection: Work in Fume Hood assess_risk->respiratory_protection Always Required donning Donning Sequence: 1. Lab Coat 2. Inner Gloves 3. Outer Gloves 4. Goggles/Face Shield hand_protection->donning eye_protection->donning body_protection->donning respiratory_protection->donning handling Safe Handling: - In Fume Hood - Avoid Inhalation/Contact donning->handling doffing Doffing Sequence: 1. Outer Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Inner Gloves handling->doffing wash_hands Wash Hands Thoroughly doffing->wash_hands waste Dispose of all materials as hazardous waste wash_hands->waste

Caption: PPE selection and usage workflow for 2-Bromo-4-methyl-5-nitroanisole.

References

  • Fisher Scientific.
  • ROTH, Carl.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Santa Cruz Biotechnology, Inc.
  • East Harbour Group.
  • BASF.
  • CAMEO Chemicals, NOAA. "Nitroanisole."
  • BenchChem. "Personal protective equipment for working with nitrovinyl compounds."
  • Fisher Scientific.
  • International Chemical Safety Cards (ICSC). "2-Nitroanisole."
  • Occupational Safety and Health Administration (OSHA). "OSHA Glove Selection Chart."
  • Dolly Corporation.
  • Ansell. "Chemical Resistance Glove Chart."
  • ICL Group. "Bromine Safety Handbook."
  • BASF.
  • Global Glove and Safety. "Gloves Chemical Resistance Chart."
  • Sciencemadness Wiki. "Proper disposal of chemicals."
  • University of Pennsylvania EHRS.
  • CAMEO Chemicals, NOAA. "Bromine."
  • Kimberly-Clark. "Nitrile Gloves Chemical Resistance Guide."
  • United States Environmental Protection Agency (US EPA). "Personal Protective Equipment."
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Bromobenzene."
  • BenchChem.
  • Punagri. "2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-5-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-5-nitroanisole
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